Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUSDPZPBBBAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167663 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16382-18-6 | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details the most common synthetic route, experimental protocols, and characterization data.
Introduction
This compound is a polysubstituted indole derivative. The indole nucleus is a privileged scaffold in numerous pharmacologically active compounds. The 5,6-dimethoxy substitution pattern is found in several natural and synthetic molecules with diverse biological activities. This guide focuses on the practical synthesis of this target molecule, providing researchers with the necessary information for its preparation in a laboratory setting.
Primary Synthetic Pathway: Japp-Klingemann Reaction and Fischer Indole Synthesis
The most established and widely applicable method for the synthesis of this compound involves a two-step process:
-
Japp-Klingemann Reaction: Formation of the key intermediate, ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to yield the final indole product.
This pathway offers a reliable and scalable approach to the target molecule from readily available starting materials.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
The Japp-Klingemann reaction is a classic method for forming arylhydrazones from aryl diazonium salts and β-keto esters. In this synthesis, 3,4-dimethoxyaniline is first diazotized and then coupled with an appropriate β-keto ester, such as ethyl 2-methylacetoacetate, which upon cleavage yields the desired hydrazone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 3,4-Dimethoxyaniline | 153.18 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Hydrochloric Acid (HCl) | 36.46 |
| Ethyl 2-methylacetoacetate | 144.17 |
| Sodium Acetate | 82.03 |
| Ethanol | 46.07 |
Procedure:
-
Diazotization of 3,4-Dimethoxyaniline:
-
A solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added to form the enolate.
-
The chilled diazonium salt solution is then added slowly to the enolate solution, keeping the temperature below 10 °C.
-
The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration.
-
The crude product is washed with water to remove inorganic salts.
-
Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, affords the purified ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate.
-
Step 2: Synthesis of this compound (Fischer Indole Synthesis)
The Fischer indole synthesis is a thermal, acid-catalyzed cyclization of an arylhydrazone to form an indole ring. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate | 266.29 |
| Polyphosphoric Acid (PPA) | - |
Procedure:
-
Cyclization Reaction:
-
Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate is added to polyphosphoric acid.
-
The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1-3 hours. The reaction should be monitored by TLC to determine completion.
-
-
Work-up and Isolation:
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral.
-
The crude product is then dried.
-
-
Purification:
-
The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.
-
Characterization Data
The structural confirmation of the final product and its intermediate is crucial. The following table summarizes expected analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate | C₁₃H₁₈N₂O₄ | 266.29 | (Not consistently reported) | Yellow to orange solid |
| This compound | C₁₃H₁₅NO₄ | 249.26 | (Not consistently reported) | Off-white to pale yellow solid |
Spectroscopic Data for this compound:
-
¹H NMR: Expected signals include those for the ethyl ester protons (a quartet and a triplet), two methoxy group singlets, aromatic protons on the indole ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, the two methoxy carbons, and the carbons of the indole core are expected.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 249.
Alternative Synthetic Routes
While the Japp-Klingemann/Fischer indole synthesis is the most common approach, other methods have been explored for the synthesis of substituted indoles. One notable alternative is the copper-catalyzed coupling of a substituted 2-bromo-benzaldehyde with an isocyanoacetate followed by cyclization. This method can provide access to the indole core but may require more specialized reagents and catalysts.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization. This guide provides a detailed framework for this synthetic procedure, intended to aid researchers in the preparation of this valuable compound for further investigation in medicinal chemistry and drug discovery programs. Careful execution of the experimental protocols and thorough characterization of the products are essential for obtaining the desired molecule in high purity.
An In-depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. Its chemical structure is characterized by a bicyclic indole core with methoxy groups at the 5 and 6 positions of the benzene ring and an ethyl carboxylate group at the 2-position of the pyrrole ring.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C13H15NO4 | - |
| Molecular Weight | 249.26 g/mol | - |
| CAS Number | 16382-18-6 | - |
| Appearance | Likely a crystalline solid, yellow to brown in color. | Based on similar indole carboxylates.[1] |
| Melting Point | Not experimentally determined. The related compound, Ethyl 5-methoxyindole-2-carboxylate, has a melting point of 154.0-160.0 °C.[1] | - |
| Boiling Point | Not determined. | - |
| Solubility | Log10 of Water Solubility: -3.40 (calculated) | Crippen Method.[2] |
| Octanol/Water Partition Coefficient (logP) | 1.880 (calculated) | Crippen Method.[2] |
Table 2: Spectroscopic Data (Predicted/Typical for similar structures)
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, methoxy groups, the ethyl ester (quartet and triplet), and the indole N-H proton. |
| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbons, the ester carbonyl, and other aliphatic and aromatic carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching of the methoxy groups. |
| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 249.26. |
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved through established methods for indole synthesis, such as the Reissert or Fischer indole synthesis.
1. Reissert Indole Synthesis (Hypothetical Protocol)
The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2][3][4][5][6]
-
Step 1: Condensation. 3,4-Dimethoxy-1-methyl-2-nitrobenzene would be reacted with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., ethanol or diethyl ether). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.
-
Step 2: Reductive Cyclization. The resulting pyruvate derivative is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc dust in acetic acid or through catalytic hydrogenation (e.g., H₂ over Pd/C).[5] The nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.
-
Work-up and Purification. The crude product would be isolated by extraction and purified by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether.[7]
2. Fischer Indole Synthesis (Hypothetical Protocol)
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9][10][11]
-
Step 1: Formation of Hydrazone. 3,4-Dimethoxyphenylhydrazine would be reacted with ethyl pyruvate in a suitable solvent, often with acid catalysis, to form the corresponding hydrazone.
-
Step 2: Indolization. The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce a[12][12]-sigmatropic rearrangement, followed by elimination of ammonia to form the indole ring.
-
Work-up and Purification. The reaction mixture would be neutralized and the product extracted with an organic solvent. Purification would typically be carried out by column chromatography on silica gel or by recrystallization.
Purification
Recrystallization:
A common method for purifying indole-2-carboxylates is recrystallization.[7] The crude this compound would be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and then allowed to cool slowly. The purified crystals would then be collected by filtration.
Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be used for the analysis of this compound.[13]
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be used.[13]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically in the range of 220-300 nm).
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.
Biological Significance and Signaling Pathways
While the direct biological activity of this compound is not extensively documented, its metabolic precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , is a key intermediate in the biosynthesis of eumelanin and possesses significant biological activity.[14] It is plausible that the ethyl ester would be hydrolyzed in vivo to yield DHICA.
Eumelanin Biosynthesis Pathway
DHICA is a crucial monomer in the formation of eumelanin, the dark pigment responsible for skin and hair color and photoprotection.[12][15][16][17][18][19]
References
- 1. Ethyl 5-methoxyindole-2-carboxylate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. DHICA - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 19. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds, including eumelanin-inspired molecules.[1] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data
A thorough analysis of this compound reveals a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in search results |
Note: Specific experimental spectroscopic data for the title compound were not found in the provided search results. The tables are structured for data population upon availability.
Synthesis Protocols
The synthesis of this compound can be achieved through several established routes. Two prominent methods are the Fischer indole synthesis and a copper-catalyzed coupling reaction.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. In the context of this compound, the synthesis involves the reaction of (3,4-dimethoxyphenyl)hydrazine with an appropriate pyruvate derivative, followed by cyclization. A general procedure is outlined below.
Experimental Protocol:
-
Formation of the Hydrazone: (3,4-dimethoxyphenyl)hydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone, [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester.
-
Cyclization: The formed hydrazone is then subjected to cyclization. This is commonly achieved by heating the hydrazone in a high-boiling solvent with a dehydrating agent or an acid catalyst, such as polyphosphoric acid.[2] The reaction mixture is heated to a high temperature to induce the[1][1]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, followed by aromatization to yield the indole core.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a biphasic mixture to precipitate the crude product. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Figure 1: Fischer Indole Synthesis Workflow.
Copper-Catalyzed Coupling and Cyclization
A more modern approach involves a copper-catalyzed coupling reaction followed by an intramolecular cyclization. This method offers an alternative route to the indole scaffold.[2]
Experimental Protocol:
-
Coupling Reaction: 2-Bromo-4,5-dimethoxybenzaldehyde is coupled with ethyl isocyanoacetate in the presence of a copper(I) iodide (CuI) catalyst.[2] A suitable base, such as potassium carbonate, and a polar aprotic solvent, like DMF, are typically employed. The reaction is heated to facilitate the coupling.
-
Intramolecular Cyclization: The intermediate formed in the coupling step undergoes an intramolecular cyclization to form the indole ring. This is often achieved in the same reaction pot by continued heating.
-
Work-up and Purification: The reaction mixture is cooled and then worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.
Figure 2: Copper-Catalyzed Synthesis Workflow.
Logical Relationships in Spectroscopic Analysis
The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates the logical connections between the molecular structure and the information obtained from different spectroscopic techniques.
Figure 3: Structure-Spectra Correlation.
References
Technical Guide: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
IUPAC Name: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Synonyms: 5,6-Dimethoxyindole-2-carboxylic acid ethyl ester, 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester CAS Number: 16382-18-6 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.27 g/mol
This technical guide provides an in-depth overview of this compound, a key intermediate in organic synthesis. This document details its physicochemical properties, established analytical methods, and potential synthetic pathways, tailored for professionals in research and drug development.
Physicochemical and Analytical Data
A summary of the known quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 249.27 g/mol | [1] |
| Melting Point | 175 - 179 °C | [1] |
| EINECS Number | 240-430-8 | [2] |
Experimental Protocols
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[2]
-
Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water containing an acid modifier. For mass spectrometry (MS) compatible applications, formic acid is recommended. For other applications, phosphoric acid can be used.[2]
-
Column: A standard reverse-phase column, such as a C18, is suitable.
-
Detection: UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.
-
Note: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]
Synthesis Strategies
Reissert Indole Synthesis
The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids and their esters.[3][4] The general pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.
Logical Workflow for Reissert Synthesis
Caption: Reissert Indole Synthesis Workflow.
Hemetsberger-Knittel Indole Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[5][6] While it can provide good yields, the synthesis and stability of the azido starting material can be challenging.[5]
Logical Workflow for Hemetsberger-Knittel Synthesis
Caption: Hemetsberger-Knittel Synthesis Workflow.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8] To synthesize an indole-2-carboxylate, a pyruvate derivative would be used as the carbonyl component.
Logical Workflow for Fischer Indole Synthesis
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. It covers its physicochemical properties, detailed synthesis protocols, and known biological activities, offering a foundational resource for its application in research and drug discovery.
Physicochemical Properties
This compound is a derivative of the indole-2-carboxylate scaffold, which is a core structure in many biologically active molecules. The addition of two methoxy groups at the 5 and 6 positions of the indole ring significantly influences its electronic properties and biological interactions.
Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Cheméo |
| CAS Number | 16382-18-6 | Cheméo |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| Octanol/Water Partition Coefficient (logP) | 1.880 | [1] |
| Water Solubility (log₁₀ws) | -3.40 mol/L | [1] |
| McGowan's Characteristic Volume (mcvol) | 184.270 ml/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted indole-2-carboxylates is well-documented, with the Reissert indole synthesis being a classic and reliable method. This pathway involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.
dot
Caption: Proposed Reissert synthesis workflow.
Detailed Experimental Protocol (Adapted from Reissert Synthesis)
This protocol is an adaptation of the established method for preparing ethyl indole-2-carboxylate.[2]
Step 1: Condensation to form Ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., dry nitrogen).
-
To the cooled sodium ethoxide solution, add diethyl oxalate with stirring.
-
Following this, slowly add a solution of 4,5-dimethoxy-2-nitrotoluene in ethanol.
-
The reaction mixture is stirred at room temperature until the condensation is complete (monitoring by TLC is recommended).
-
The resulting potassium salt of the pyruvate is precipitated by adding anhydrous ether.
-
The salt is filtered, washed with ether, and dried. For the next step, the salt is dissolved in water and acidified (e.g., with dilute HCl) to yield the crude ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate.
Step 2: Reductive Cyclization to form this compound
-
Dissolve the crude pyruvate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus or using a balloon filled with hydrogen gas. The reaction is continued until hydrogen uptake ceases.[2]
-
After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is poured into ice-water, causing the product to precipitate.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether to yield the final product as a crystalline solid.[2]
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is limited in public literature, the indole-2-carboxylate scaffold and related methoxy-indole derivatives are subjects of extensive research in drug discovery.[3][4]
Anticancer and Anti-inflammatory Potential: Structure-activity relationship studies have indicated that methoxy substituents on the indole ring are crucial for biological activity. Specifically, methoxy groups at the C5 and C6 positions are often considered beneficial for anticancer activity.[5] These compounds may exert their effects by interacting with key signaling pathways involved in cell proliferation and survival. The 5-methoxy group, in particular, is a common feature in derivatives designed as selective COX-2 inhibitors, highlighting potential anti-inflammatory applications.[5]
Role as a Melanin Precursor Analog: The target compound is a direct synthetic precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a primary monomer unit of eumelanin, the dark pigment in humans.[6][7] As such, it serves as a valuable building block for synthesizing DHICA-inspired small molecules for research into melanin biosynthesis, melanoma, and the emerging biological roles of dihydroxyindoles.[6]
Cholinesterase Inhibition: Derivatives based on a dimethoxyindole core have been investigated as multi-target agents for conditions like Alzheimer's disease. Studies on related dimethoxyindole-based thiosemicarbazones have shown them to be effective inhibitors of butyrylcholinesterase (BChE), an important enzyme target in neurodegenerative disorders.[8] This suggests that the 5,6-dimethoxyindole scaffold could be a promising starting point for developing novel cholinesterase inhibitors.
dot
Caption: Potential mechanism of anticancer activity.
Conclusion
This compound is a synthetically accessible compound with significant potential for applications in medicinal chemistry and materials science. Its structural relationship to key biological molecules and the established therapeutic relevance of the methoxy-indole scaffold make it a compelling candidate for further investigation, particularly in the development of novel anticancer, anti-inflammatory, and neuroprotective agents.
References
- 1. chemeo.com [chemeo.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
CAS Number: 16382-18-6
A Comprehensive Overview for Advanced Research
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a key organic intermediate, primarily utilized in the synthesis of more complex molecules with significant biological and physiological properties. Its indole core, substituted with methoxy and ethyl carboxylate groups, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of its synthesis, characterization, and known applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 16382-18-6 | [1] |
| Molecular Formula | C₁₃H₁₅NO₄ | |
| Molecular Weight | 249.26 g/mol | |
| Appearance | Solid | |
| Synonyms | 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established synthetic routes, most notably employing the Fischer indole synthesis or the Japp-Klingemann reaction. These methods are widely used for the preparation of various substituted indole derivatives.[2][3]
Experimental Protocol: Fischer Indole Synthesis
A common and adaptable method for the synthesis of indole-2-carboxylate esters is the Fischer indole synthesis. The following is a generalized protocol that can be adapted for the synthesis of the title compound.
Reaction Scheme:
References
The Indole-2-Carboxylate Core: A Historical and Technical Guide to its Discovery and Therapeutic Evolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylate scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have enabled the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the evolution of indole-2-carboxylate compounds, from their initial synthesis to their modern-day applications in drug discovery.
Early Discovery and Foundational Synthesis
The journey of indole-2-carboxylate compounds begins with the broader exploration of indole chemistry in the late 19th century. Two seminal synthetic methodologies laid the groundwork for the accessibility of this important scaffold: the Reissert indole synthesis and the Fischer indole synthesis.
The Reissert indole synthesis , first reported by Arnold Reissert, provides a direct route to indole-2-carboxylic acids.[1] This reaction involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[1][2] Various reducing agents, including ferrous sulfate, zinc dust in acetic acid, and sodium dithionite, have been employed for the cyclization step.[2]
Another cornerstone of indole chemistry is the Fischer indole synthesis , discovered by Emil Fischer and Friedrich Jourdan in 1883.[3][4][5] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[3][6] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are used as the carbonyl component.[3][7]
These early synthetic methods, while foundational, have been continuously refined over the past century to improve yields, expand substrate scope, and enhance functional group tolerance. Modern adaptations often employ milder reaction conditions and more sophisticated catalytic systems.
Evolution into Therapeutic Agents: A Multifaceted Scaffold
The true potential of the indole-2-carboxylate core began to be realized in the latter half of the 20th century and continues to be extensively explored today. The ability to readily modify the indole ring at various positions has allowed for the generation of vast libraries of derivatives with a wide spectrum of biological activities.
Antiviral Activity: HIV-1 Integrase Inhibition
A significant breakthrough in the therapeutic application of indole-2-carboxylates has been the discovery of their potent inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[8] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[8][9]
Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions at the C3 and C6 positions of the indole ring can significantly enhance inhibitory potency. For instance, the introduction of a long-chain substituent at the C3 position can improve interactions with a hydrophobic pocket near the active site.[9]
Table 1: In Vitro Activity of Indole-2-Carboxylate Derivatives as HIV-1 Integrase Inhibitors
| Compound | Integrase Strand Transfer Inhibition IC50 (μM) |
| 1 | 32.37[8] |
| 17a | 3.11[8][10] |
| 20a | 0.13[9] |
Anticancer Activity: Induction of Apoptosis
Indole-2-carboxylate derivatives have also emerged as promising anticancer agents through their ability to induce apoptosis, or programmed cell death.[11] One class of these compounds, the indole-2-carboxylic acid benzylidene-hydrazides, has been shown to arrest cancer cells in the G2/M phase of the cell cycle and activate caspases, the key executioners of apoptosis.[11] The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[11]
Table 2: Apoptotic and Antiproliferative Activity of Indole-2-Carboxylate Derivatives
| Compound | Caspase Activation EC50 (μM) in T47D cells | Growth Inhibition GI50 (μM) in T47D cells |
| 3a | >2[11] | Not Reported |
| 9a | 0.1[11] | Not Reported |
| 9b | 0.1[11] | 0.9[11] |
Other indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[12]
Table 3: EGFR and CDK2 Inhibitory Activity of Indole-2-Carboxamide Derivatives
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5e | 93[12] | 13[12] |
| 5h | 89[12] | 11[12] |
| 5k | 98[12] | 19[12] |
Anti-parasitic Activity: Targeting Trypanosoma cruzi
The indole-2-carboxylate scaffold has also been investigated for its potential in treating neglected tropical diseases, such as Chagas disease, which is caused by the parasite Trypanosoma cruzi.[13] Phenotypic screening of compound libraries identified substituted indoles as having activity against the intracellular amastigote form of the parasite.[13] Optimization of these initial hits focused on improving metabolic stability and solubility while maintaining anti-parasitic potency.
Table 4: Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Derivatives
| Compound | T. cruzi intracellular amastigote pEC50 |
| 2 | 5.7[13] |
| 24 | 6.5[13] |
| 69 | 5.7[13] |
| 73 | 5.8[13] |
Other Therapeutic Areas
The versatility of the indole-2-carboxylate core extends to other therapeutic areas, including:
-
Dual IDO1/TDO Inhibition: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism that are implicated in tumor immune escape.
-
CysLT1 Selective Antagonism: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and other inflammatory conditions.
Experimental Protocols
General Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis
A representative protocol for the Reissert indole synthesis is as follows:
-
Condensation: In a suitable reactor, o-nitrotoluene and diethyl oxalate are reacted in the presence of a sodium ethoxide solution in ethanol. The reaction mixture is stirred for an extended period, and the ethanol is subsequently removed by distillation to yield the intermediate ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The crude intermediate is then subjected to reductive cyclization. A common method involves using ferrous sulfate and ammonia. The intermediate is added to a solution of ferrous sulfate, and aqueous ammonia is added portion-wise while maintaining the reaction temperature. The reaction is monitored until completion.
-
Work-up and Isolation: The reaction mixture is filtered to remove iron salts. The filtrate is then acidified to precipitate the crude indole-2-carboxylic acid. The product can be further purified by recrystallization.
HIV-1 Integrase Strand Transfer Assay (ELISA-based)
This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration.[14]
-
Plate Coating: A 96-well plate is coated with a DNA substrate that mimics the viral DNA donor.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the test compounds (indole-2-carboxylate derivatives) at various concentrations.
-
Strand Transfer Reaction: A second DNA substrate, representing the target host DNA and labeled with a detectable marker (e.g., biotin), is added to initiate the strand transfer reaction.
-
Detection: The plate is washed to remove unreacted components. The integrated target DNA is then detected using a streptavidin-conjugated enzyme (e.g., HRP) and a suitable substrate. The resulting signal is measured, and IC50 values are calculated by plotting the percent inhibition against the compound concentration.
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key marker of apoptosis.[15]
-
Cell Lysis: Cells treated with the indole-2-carboxylate compounds are lysed to release their cellular contents, including caspases.
-
Substrate Addition: A fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, is added to the cell lysates.
-
Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.
-
Fluorescence Measurement: The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively. The increase in fluorescence is proportional to the caspase-3 activity.
Trypanosoma cruzi Intracellular Amastigote Potency Assay
This assay determines the efficacy of compounds against the clinically relevant intracellular stage of the T. cruzi parasite.[16][17]
-
Host Cell Infection: A monolayer of host cells (e.g., Vero cells) is infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.
-
Compound Treatment: The infected cells are then treated with the indole-2-carboxylate derivatives at various concentrations.
-
Incubation: The treated, infected cells are incubated for a period to allow for parasite replication.
-
Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done through various methods, such as high-content imaging with DNA staining or using reporter gene-expressing parasites (e.g., β-galactosidase).
-
Data Analysis: The reduction in parasite number in treated wells compared to untreated controls is used to determine the potency of the compounds, typically expressed as an EC50 value.
Visualizing Pathways and Workflows
Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanisms of apoptosis induction by indole-2-carboxylate derivatives.
Experimental Workflow for HIV-1 Integrase Inhibition Assay
References
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
The Biological Potential of Dimethoxy-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among the vast library of indole-containing compounds, dimethoxy-indole derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the biological activities of dimethoxy-indole derivatives, complete with experimental protocols for their evaluation and a summary of key quantitative data.
Anticancer Activity
Dimethoxy-indole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes such as microtubule dynamics and the modulation of critical signaling pathways.[5][6]
Inhibition of Tubulin Polymerization
A primary mechanism by which several dimethoxy-indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[8][9]
Modulation of Signaling Pathways
Recent studies have highlighted the ability of indole derivatives, including those with dimethoxy substitutions, to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] Two of the most notable pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[3][10] Its aberrant activation is a common feature in many cancers. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2]
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory response, immune regulation, and cancer development.[2][11] Constitutive activation of NF-κB is observed in many tumors, promoting cell proliferation and preventing apoptosis. Certain indole derivatives have been identified as inhibitors of NF-κB activation, suggesting a mechanism for their anti-inflammatory and anticancer properties.[11][12]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected dimethoxy-indole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| R3 | MCF-7 (Breast) | 31.06 | [3][4] |
| R6 | MCF-7 (Breast) | 33.66 | [3][4] |
| R9 | MCF-7 (Breast) | 42.18 | [3][4] |
| R11 | MCF-7 (Breast) | 51.23 | [3][4] |
Antimicrobial Activity
Dimethoxy-indole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.[3][4] The incorporation of various heterocyclic moieties onto the dimethoxy-indole scaffold has been a key strategy in developing compounds with enhanced antibacterial efficacy.
Quantitative Data on Antibacterial Activity
The antibacterial activity of synthesized dimethoxy-indole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Specific MIC values for dimethoxy-indole derivatives were not consistently available in the initial search results. Further focused studies would be required to populate a comprehensive table.
Experimental Protocols
To facilitate further research and validation of the biological potential of dimethoxy-indole derivatives, detailed protocols for key in vitro assays are provided below.
Synthesis of 4,6-Dimethoxy-1H-indole Derivatives
A general synthetic scheme for the preparation of various heterocyclic derivatives of 4,6-dimethoxy-1H-indole has been reported.[3][4] The synthesis often begins with the reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid to form a key intermediate.[3][4] This intermediate can then be reacted with a variety of reagents to yield pyrazole, isoxazole, and pyrimidine derivatives.[3]
General Experimental Workflow for Synthesis:
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the dimethoxy-indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][15]
Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the dimethoxy-indole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[7][14]
Protocol:
-
Reaction Setup: In a 96-well plate, add purified tubulin to a reaction buffer containing GTP.
-
Compound Addition: Add various concentrations of the dimethoxy-indole derivatives to the wells. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.[16]
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a microplate reader.[14] An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compounds.
Conclusion and Future Directions
Dimethoxy-indole derivatives represent a versatile and promising class of compounds with significant biological potential, particularly in the realm of anticancer and antimicrobial drug discovery. Their ability to target fundamental cellular processes such as tubulin polymerization and to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB underscores their therapeutic relevance. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent molecules.
Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of dimethoxy-indole derivatives. In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, could unveil new and valuable applications. The continued exploration of the chemical space around the dimethoxy-indole scaffold holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of the Electronic Structure of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical examination of the electronic structure of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry. Drawing upon established computational methodologies applied to analogous indole derivatives, this document outlines the expected electronic properties and provides a framework for future in silico and experimental investigations.
Introduction
Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds. The substituent pattern on the indole ring system profoundly influences the molecule's electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity. This compound, a derivative of interest, is noted as a key intermediate in the synthesis of eumelanin-inspired small molecules.[1] A thorough understanding of its electronic structure is paramount for predicting its behavior and designing novel therapeutic agents.
While direct theoretical studies on this specific molecule are not extensively published, this guide synthesizes data from closely related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, to project the electronic characteristics of the title compound.[2][3]
Computational Methodologies
To investigate the electronic structure of this compound, a combination of quantum chemical methods, primarily Density Functional Theory (DFT), is employed. These methods provide a robust framework for understanding molecular geometry, electronic distribution, and reactivity.
Geometry Optimization
The initial step involves the optimization of the molecule's ground-state geometry. This is typically achieved using DFT with a functional such as B3LYP or ωB97X-D and a suitable basis set, for instance, 6-311+G(d,p) or 6-31++G(d,p).[2][4][5] The optimized geometry corresponds to the lowest energy conformation of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6][7] These orbitals are visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO).
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[8][9][10] It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis is employed to study intramolecular charge transfer and hyperconjugative interactions.[4][10] It provides insights into the stabilization energy associated with electron delocalization from occupied to unoccupied orbitals, which contributes to the overall stability of the molecule.
Predicted Electronic Properties
Based on the analysis of similar indole derivatives, the following tables summarize the expected quantitative data for this compound.
Table 1: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 |
| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 |
| Global Softness (S) | 1 / (2η) | 0.22 to 0.29 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.3 to 4.1 |
Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)
| Atom | Predicted Charge (e) |
| N1 (Indole) | -0.4 to -0.6 |
| O (Methoxy at C5) | -0.2 to -0.3 |
| O (Methoxy at C6) | -0.2 to -0.3 |
| O (Carbonyl) | -0.5 to -0.7 |
| O (Ester) | -0.3 to -0.5 |
Visualizations
The following diagrams illustrate the computational workflow and the conceptual electronic features of this compound.
Caption: Computational workflow for the theoretical analysis of electronic structure.
Caption: Conceptual depiction of HOMO-LUMO distribution and the energy gap.
Caption: Predicted sites of electrophilic and nucleophilic attack based on MEP.
Conclusion
This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. By leveraging computational methodologies such as DFT, a detailed understanding of its geometry, frontier molecular orbitals, and charge distribution can be achieved. The predicted data and conceptual visualizations provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the rational design of novel indole-based therapeutic agents. Further experimental validation of these theoretical predictions is encouraged to fully elucidate the chemical and biological properties of this promising compound.
References
- 1. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Applications of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in Medicinal Chemistry
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the synthesis of a wide array of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of dimethoxy groups on the benzene ring of the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document outlines the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for anticancer agents that target key signaling pathways involved in tumor growth and survival.
Synthetic Applications
This compound is a key intermediate in the synthesis of more complex indole derivatives with therapeutic potential. A common synthetic transformation involves the conversion of the ethyl ester to a carbohydrazide, which can then be further modified to generate a variety of heterocyclic systems. For instance, the carbohydrazide can be reacted with various aldehydes and ketones to form Schiff bases or cyclized to form oxadiazoles and other heterocycles. These derivatives have shown promise as inhibitors of various protein kinases and as modulators of apoptosis.
Another important application is in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer unit of eumelanin.[2][3] This transformation typically involves hydrolysis of the ethyl ester followed by demethylation of the methoxy groups.[3] DHICA and its derivatives are of interest for their potential roles beyond pigmentation, including in neuroprotective applications.
Applications in Anticancer Drug Discovery
Derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds often exert their effects by targeting critical signaling pathways that are dysregulated in cancer cells.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several indole-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Overactivation of these receptors is a common feature in many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.
Modulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[1][5] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Indole-based compounds have been designed to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.[6][7]
Quantitative Data on Derivatives
The following table summarizes the in vitro activities of representative indole-2-carboxamide derivatives synthesized from precursors related to this compound.
| Compound ID | Target(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 4a | EGFR | HepG2 | 0.08 | [4] |
| HCT-116 | 0.12 | [4] | ||
| A549 | 0.15 | [4] | ||
| Compound 6c | VEGFR-2 | HepG2 | 0.11 | [4] |
| HCT-116 | 0.15 | [4] | ||
| A549 | 0.19 | [4] | ||
| Compound U2 | Bcl-2 | MCF-7 | 0.85 | [6][7] |
| MDA-MB-231 | 1.2 | [6][7] | ||
| A549 | 2.1 | [6][7] | ||
| Compound 4 | CK2 | - | 14.6 | [8] |
Experimental Protocols
Synthesis of Indole-2-Carboxamides from Ethyl Indole-2-Carboxylate
This protocol describes a general method for the synthesis of indole-2-carboxamides, a class of compounds with significant anticancer activity, starting from an ethyl indole-2-carboxylate precursor.[9]
Step 1: Hydrazinolysis of Ethyl Indole-2-Carboxylate
-
To a solution of the appropriate ethyl indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10-20 equivalents).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate of the carbohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Indole-2-Carboxamides via Coupling Reaction
-
In a round-bottom flask, dissolve the indole-2-carboxylic acid (1 equivalent), a suitable amine (1.2 equivalents), and a coupling agent such as BOP reagent (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Add a base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Signaling Pathways and Mechanisms of Action
Derivatives of this compound can modulate several key signaling pathways implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[2][14][15][16] Indole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
Caption: EGFR signaling pathway and point of inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Indole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Bcl-2 Mediated Apoptosis Pathway
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[5][22][23][24] Pro-apoptotic proteins like Bax and Bak, when activated, lead to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes cell death. Anti-apoptotic proteins, such as Bcl-2, prevent this by sequestering pro-apoptotic members. Indole-based inhibitors can bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from inhibiting Bax/Bak, thereby promoting apoptosis.
Caption: Bcl-2 mediated apoptosis pathway and point of inhibition.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key oncogenic signaling pathways. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of drug discovery.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Pathway | GeneTex [genetex.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 24. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of a variety of biologically active molecules. This document details its application in the formation of functionalized indoles, including N-alkylation, hydrolysis, and as a precursor to important bioactive compounds such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key component of melanin. Furthermore, its role as a scaffold for the development of potent enzyme inhibitors, such as those targeting Glycogen Synthase Kinase 3β (GSK-3β), is explored.
Synthetic Applications Overview
This compound serves as a versatile starting material for a range of chemical transformations, allowing for the introduction of diverse functional groups at various positions of the indole ring. The primary reactive sites for further functionalization are the indole nitrogen (N-1), the ester group at C-2, and the aromatic ring.
Key Synthetic Transformations:
-
N-Alkylation: The indole nitrogen can be readily alkylated using various alkyl halides in the presence of a base to yield N-substituted indole derivatives. This modification is crucial for modulating the pharmacological properties of the resulting compounds.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 5,6-dimethoxy-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for amide bond formation and other derivatizations.
-
Demethylation: The methoxy groups at positions 5 and 6 can be cleaved using strong demethylating agents like boron tribromide (BBr₃) to yield the corresponding dihydroxyindole, a critical step in the synthesis of DHICA.[1]
-
Amide Formation: The corresponding carboxylic acid can be coupled with various amines to produce a diverse library of amide derivatives.
-
Reduction: The ester functionality can be reduced to the corresponding alcohol, providing another avenue for further synthetic modifications.
Below is a workflow diagram illustrating the key synthetic pathways starting from this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key reactions involving ethyl indole-2-carboxylates. While specific data for the 5,6-dimethoxy derivative is limited in the literature, the provided data for analogous compounds offers a valuable reference for reaction planning and optimization.
Table 1: N-Alkylation of Ethyl Indole-2-carboxylates
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | KOH | Acetone | 20 | 2 | >95 | [2] |
| Allyl bromide | KOH | Acetone | 20 | 2 | >95 | [2] |
| Methyl iodide | KOH | DMSO | RT | 1-3 | ~90 | [3] |
Table 2: Hydrolysis of Ethyl Indole-2-carboxylates
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Acetone/H₂O | Reflux | 1 | >90 | [2] |
| NaOH | Ethanol/H₂O | Reflux | 2 | ~85 | [4] |
Experimental Protocols
Protocol for N-Benzylation of this compound
This protocol is adapted from a general procedure for the N-alkylation of ethyl indole-2-carboxylate.[2]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add powdered potassium hydroxide (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzylated product.
Protocol for Hydrolysis to 5,6-dimethoxy-1H-indole-2-carboxylic acid
This protocol is based on a general procedure for the hydrolysis of ethyl indole-2-carboxylate.[2]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5,6-dimethoxy-1H-indole-2-carboxylic acid.
Protocol for Demethylation to 5,6-dihydroxy-1H-indole-2-carboxylic acid (DHICA)
This protocol describes the demethylation of the 5,6-dimethoxy indole derivative to the corresponding dihydroxy compound.[1]
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (3.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5,6-dihydroxy-1H-indole-2-carboxylic acid.
Application in Drug Discovery: Targeting GSK-3β
Indole derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases. Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in several signaling pathways, and its dysregulation is implicated in diseases such as Alzheimer's, bipolar disorder, and diabetes.
The indole scaffold of this compound can be elaborated to design and synthesize novel GSK-3β inhibitors. The general approach involves the synthesis of a library of indole derivatives through the reactions described above (e.g., amide formation), followed by screening for their inhibitory activity against GSK-3β.
The following diagram illustrates the central role of GSK-3β in the Wnt signaling pathway, a common target for therapeutic intervention.
By inhibiting GSK-3β, the degradation of β-catenin is prevented, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of complex indole derivatives, including natural products and potential therapeutic agents, makes it a molecule of significant interest to the scientific community. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- 1. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US5545644A - Indole derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the development of various biologically active indole derivatives. The protocol is based on the well-established Japp-Klingemann reaction followed by Fischer indole synthesis. Additionally, this note includes characterization data and discusses the potential biological applications of these compounds, particularly in the context of anticancer research.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The indole scaffold is recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives of this compound have emerged as promising candidates in oncology, with studies indicating their potential to act as inhibitors of crucial cellular targets like tubulin and the anti-apoptotic protein Bcl-2.[3][4]
The synthetic route described herein provides a reliable method for accessing this valuable molecular scaffold, enabling further derivatization and exploration of its therapeutic potential.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step is the Japp-Klingemann reaction to form a key hydrazone intermediate. This is followed by an acid-catalyzed Fischer indole synthesis to construct the final indole ring system.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-(3,4-dimethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction
Materials:
-
3,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water
-
Ice
Procedure:
-
A solution of 3,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.05 equivalents) in water is added dropwise to the aniline solution while maintaining the temperature between 0-5 °C to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
In a separate flask, a solution of ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate (3-4 equivalents) in a mixture of ethanol and water is prepared and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution is then added portion-wise to the stirred solution of the β-ketoester.
-
The reaction mixture is stirred at 0-5 °C for 30 minutes and then allowed to stand for an additional 30 minutes.
-
The resulting solid hydrazone precipitate is collected by vacuum filtration, washed with cold water, and dried. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
Ethyl 2-(2-(3,4-dimethoxyphenyl)hydrazono)propanoate (from Step 1)
-
Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., a mixture of sulfuric acid and acetic acid)
-
Toluene (optional, as a solvent with PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
n-Hexane
Procedure:
-
The crude hydrazone from Step 1 is added to polyphosphoric acid (a sufficient amount to ensure stirring).
-
The mixture is heated to 110 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled to approximately 60 °C, and water is carefully added.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and n-hexane to afford this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| This compound | C₁₃H₁₅NO₄ | 249.26 | ~50-70 | 163-165 |
| Derivative 1 (Example) | C₁₄H₁₇NO₄ | 263.29 | Variable | Variable |
| Derivative 2 (Example) | C₁₅H₁₉NO₄ | 277.30 | Variable | Variable |
Note: Yields and melting points are approximate and can vary based on reaction scale and purity.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, δ ppm): Expected signals around 8.5 (br s, 1H, NH), 7.1 (s, 1H), 6.9 (s, 1H), 6.8 (s, 1H), 4.4 (q, 2H), 3.9 (s, 6H), 1.4 (t, 3H).
-
¹³C NMR (CDCl₃, δ ppm): Expected signals around 162.0, 148.0, 145.0, 131.0, 128.0, 125.0, 112.0, 105.0, 102.0, 95.0, 61.0, 56.5, 56.0, 14.5.
-
IR (KBr, cm⁻¹): Expected peaks around 3300 (N-H stretch), 1680 (C=O stretch), 1500-1600 (aromatic C=C stretch), 1200-1300 (C-O stretch).
-
Mass Spec (ESI-MS): m/z calculated for C₁₃H₁₅NO₄ [M+H]⁺: 250.10.
Biological Context and Potential Applications
Derivatives of 5,6-dimethoxy-1H-indole-2-carboxylate have demonstrated significant potential as anticancer agents. One of the key mechanisms of action for some indole derivatives is the inhibition of the anti-apoptotic protein Bcl-2.[4][5] Bcl-2 plays a crucial role in cell survival by preventing the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis. By inhibiting Bcl-2, these indole derivatives can promote apoptosis in cancer cells.
Caption: Inhibition of Bcl-2 by indole derivatives to induce apoptosis.
Conclusion
The synthetic protocol detailed in this application note provides a robust and efficient method for the preparation of this compound and its derivatives. The promising anticancer activities associated with this class of compounds, particularly through mechanisms such as the inhibition of Bcl-2, underscore their importance as a scaffold for the development of novel therapeutics. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity for various cancer targets.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a substituted indole derivative of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.
This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodologies described are based on established principles for the analysis of indole derivatives and are intended to serve as a comprehensive guide for researchers.
Chromatographic Conditions
The separation of this compound can be effectively achieved using a reversed-phase stationary phase with a polar organic mobile phase. A C18 or a specialized column like Newcrom R1 is recommended for optimal resolution and peak shape.[1] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, with an acidic modifier to ensure the analyte is in a single ionic form and to improve peak symmetry.[1] For mass spectrometry (MS) detection, a volatile acid such as formic acid is preferred over phosphoric acid.[1]
Data Presentation
The following table summarizes the typical quantitative data and system suitability parameters for the HPLC analysis of this compound. This data is representative of a validated method and can be used as a benchmark for method development and validation.
| Parameter | Value |
| Analyte | This compound |
| Retention Time (t_R) | Approximately 6.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Experimental Protocols
Preparation of Mobile Phase
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Measure 1.0 mL of formic acid and add it to 999 mL of HPLC-grade water in a 1 L volumetric flask.
-
Mix thoroughly and degas the solution using a vacuum filtration apparatus or by sonication for 15 minutes.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Measure 1.0 mL of formic acid and add it to 999 mL of HPLC-grade acetonitrile in a 1 L volumetric flask.
-
Mix thoroughly and degas the solution.
Preparation of Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol or acetonitrile and then dilute to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
The sample preparation procedure will vary depending on the matrix (e.g., reaction mixture, formulation, biological sample).
-
A generic procedure for a solid sample is as follows:
-
Accurately weigh a portion of the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Use sonication or vortexing to aid dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10-10.1 min: 90% to 40% B
-
10.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis or Photodiode Array (PDA)
-
Detection Wavelength: 280 nm
-
Run Time: 15 minutes
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between different experimental stages.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development for indole derivatives.
References
Application Note: NMR Spectroscopy of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the NMR spectroscopic characterization of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate and its structurally related analogs. Indole derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural elucidation and characterization of these molecules.
Structural Overview of Indole-2-Carboxylates
The fundamental structure of the compounds discussed herein is based on the indole-2-carboxylate scaffold. The numbering of the indole ring system is crucial for the assignment of NMR signals.
Caption: General chemical structure of the indole-2-carboxylate core with standard numbering.
Comparative NMR Data of Ethyl Indole-2-Carboxylate Analogs
The following tables summarize the ¹H and ¹³C NMR data for several analogs of this compound. These data are valuable for understanding the influence of substituent effects on the chemical shifts and coupling constants within the indole scaffold. All data were recorded on a 400 MHz spectrometer in DMSO-d₆ unless otherwise noted.
Table 1: ¹H NMR Data of Ethyl Indole-2-Carboxylate Analogs
| Compound | H-3 (s) | H-4 | H-5 | H-6 | H-7 | NH (br s) | OCH₂ (q) | CH₃ (t) | Other Signals |
| Ethyl 1H-indole-2-carboxylate | 7.18 | 7.66 (d, J=7.8) | 7.09 (dd, J=7.8, 7.2) | 7.27 (dd, J=7.2, 8.4) | 7.49 (d, J=8.4) | 11.91 | 4.32 (q, J=7.1) | 1.33 (t, J=7.1) | |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | 7.09 | 7.15 (d, J=2.4) | - | 6.88 (dd, J=8.8, 2.4) | 7.33 (d, J=8.8) | 11.63 | 4.31 (q, J=7.1) | 1.32 (t, J=7.1) | 3.77 (s, 3H, OCH₃) |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 7.50 | 8.69 (s) | - | 8.21 (d, J=9.0) | 7.70 (d, J=9.0) | 9.40 | 4.40 (q, J=7.1) | 1.38 (t, J=7.1) |
Table 2: ¹³C NMR Data of Ethyl Indole-2-Carboxylate Analogs
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | OCH₂ | CH₃ | Other Signals |
| Ethyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 60.5 | 14.5 | |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | 127.8 | 104.2 | 128.9 | 102.8 | 154.3 | 113.8 | 113.4 | 132.8 | 162.2 | 60.4 | 14.5 | 55.4 (OCH₃) |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 130.8 | 110.5 | 126.8 | 119.5 | 142.8 | 118.9 | 112.5 | 139.3 | 161.3 | 61.8 | 14.4 |
Experimental Protocols
Below are generalized protocols for the synthesis of ethyl indole-2-carboxylates and the acquisition of NMR spectra. These should be adapted based on the specific reactivity and properties of the starting materials and products.
General Synthesis of Ethyl Indole-2-Carboxylates (Fischer Indole Synthesis)
The Fischer indole synthesis is a widely used method for the preparation of indole derivatives. A general workflow is depicted below.
The Pivotal Role of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in Crafting Novel Enzyme Inhibitors
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate serves as a crucial starting scaffold in the synthesis of a diverse array of potent and selective enzyme inhibitors. While the molecule itself may not exhibit significant intrinsic inhibitory activity, its rigid bicyclic structure and amenable substitution points make it an ideal building block for developing targeted therapeutics. This document provides a comprehensive overview of its application in the development of inhibitors for key enzymes implicated in various diseases, including HIV-1 integrase, receptor tyrosine kinases (EGFR), cyclin-dependent kinases (CDK2), and acetylcholinesterase (AChE). Detailed protocols for the synthesis and evaluation of these inhibitors are provided to facilitate further research and development in this promising area of medicinal chemistry.
I. Application in the Development of HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold, often derived from this compound, is a key pharmacophore in the design of HIV-1 integrase inhibitors. These inhibitors are vital components of highly active antiretroviral therapy (HAART). The indole nucleus and the C2-carboxyl group can chelate the two Mg2+ ions within the active site of the integrase, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2]
Quantitative Data: HIV-1 Integrase Inhibitory Activity
| Compound ID | Modification from Core Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 1 | Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [1] |
| 17a | C6 halogenated benzene ring addition | HIV-1 Integrase | 3.11 | [1] |
| 20a | Long branch on C3 of the indole core | HIV-1 Integrase | 0.13 | [2] |
Experimental Protocols
Synthesis of Indole-2-Carboxylic Acid Derivatives (General Procedure):
-
Ester Hydrolysis: this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water, followed by heating.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an appropriate solvent like tetrahydrofuran (THF) at room temperature.
-
Purification: The final product is purified by column chromatography on silica gel.
HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based):
This assay detects the integration of a biotin-labeled donor DNA into a target DNA.
-
Plate Preparation: Coat a 96-well plate with streptavidin and then with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA containing a biotin label.
-
Enzyme and Inhibitor Incubation: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA. Then, add the test compounds (inhibitors) at various concentrations.
-
Strand Transfer Reaction: Introduce a double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin). The integrase will catalyze the integration of the DS DNA into the TS DNA.
-
Detection: Wash the plate to remove unbound reagents. Add an HRP-labeled antibody that specifically recognizes the 3'-end modification of the integrated TS DNA.
-
Signal Generation: Add a TMB substrate solution. The HRP enzyme will catalyze a colorimetric reaction.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the compound.
Visualization of Synthetic Pathway and Inhibition
Caption: Synthesis of HIV-1 integrase inhibitors and their mechanism of action.
II. Application in the Development of EGFR and CDK2 Inhibitors
Derivatives of the indole-2-carboxamide scaffold have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy. EGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, while CDK2 is essential for cell cycle progression. Dual inhibition can offer a synergistic anti-cancer effect.
Quantitative Data: EGFR and CDK2 Inhibitory Activity
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 5e | CDK2 | 13 | [3] |
| 5h | CDK2 | 11 | [3] |
| 5k | CDK2 | 19 | [3] |
| 5c | EGFR | 124 | [4] |
| 5g | EGFR | 85 | [4] |
| 5i | EGFR | 92 | [4] |
| 5j | EGFR | 103 | [4] |
| 5c | CDK2 | 46 | [4] |
| 5g | CDK2 | 33 | [4] |
Experimental Protocols
Synthesis of Indole-2-Carboxamide Derivatives (General Procedure):
-
Fischer Indole Synthesis: Substituted phenylhydrazine hydrochlorides are reacted with an appropriate keto-acid (e.g., 2-oxopropanoic acid) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the indole-2-carboxylate ester.
-
Ester Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using alkaline conditions (e.g., NaOH in ethanol).
-
Amide Coupling: The resulting carboxylic acid is coupled with a selected amine using a coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
-
Purification: The final compounds are purified using column chromatography.
EGFR Kinase Assay (Luminescent):
This assay measures the amount of ADP produced, which correlates with kinase activity.
-
Reagent Preparation: Prepare solutions of recombinant EGFR kinase, the substrate Poly(Glu, Tyr), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serially diluted test compounds to the wells of a 384-well plate.
-
Kinase Reaction: Add the EGFR enzyme and the substrate/ATP mix to initiate the reaction. Incubate at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to EGFR activity.
CDK2 Kinase Assay (Radiometric):
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Mixture: Prepare a reaction mixture containing active CDK2/Cyclin A2 or E1 enzyme, a suitable substrate (e.g., Histone H1), and kinase assay buffer.
-
Inhibitor Incubation: Add serial dilutions of the test compound to the reaction mixture and incubate briefly.
-
Kinase Reaction: Initiate the reaction by adding [γ-³³P]-ATP and incubate at 30°C.
-
Reaction Quenching: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to CDK2 activity.
Visualization of Signaling Pathway and Inhibition
Caption: Dual inhibition of EGFR signaling and CDK2-mediated cell cycle progression.
III. Application in the Development of Acetylcholinesterase (AChE) Inhibitors
Derivatives of the 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate scaffold, which can be conceptually linked to the dimethoxyindole structure, have shown potent acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.
Quantitative Data: Acetylcholinesterase Inhibitory Activity
| Compound ID | Modification from Core Scaffold | Target Enzyme | IC50 (µM) | Reference |
| 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 | [5] |
| 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 | [5] |
| 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 | [5] |
Experimental Protocols
Synthesis of N-benzylpiperidine Carboxamide Derivatives (General Procedure):
-
Amide Linker Formation: The core strategy involves replacing an ester linker with a more metabolically stable amide linker. This is achieved by coupling a suitable aryl or heterocyclic amine with 1-benzylpiperidine-4-carboxylic acid.
-
Coupling Reaction: The carboxylic acid is activated, typically with a coupling agent, and then reacted with the amine in the presence of a base to form the amide bond.
-
Purification: The final products are purified by crystallization or column chromatography.
Acetylcholinesterase Inhibition Assay (Ellman's Method):
This is a colorimetric assay that measures the activity of AChE.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: Add the AChE enzyme solution to the wells of a 96-well plate. Then, add the test compounds at various concentrations and incubate.
-
Reaction Initiation: Initiate the reaction by adding a mixture of ATCh and DTNB. AChE hydrolyzes ATCh to thiocholine.
-
Color Development: The thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, which is a yellow-colored compound.
-
Measurement: Measure the absorbance at 412 nm at different time points. The rate of color formation is proportional to the AChE activity.
Visualization of Experimental Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
IV. Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to explore and expand upon the potential of this chemical entity in the ongoing quest for novel and effective enzyme inhibitors. Further structural modifications and biological evaluations are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.
References
- 1. rsc.org [rsc.org]
- 2. SIRT1 Deacetylase Activity Assay [bio-protocol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. xpressbio.com [xpressbio.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate as a key building block in the development of novel anti-cancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and the specific 5,6-dimethoxy substitution pattern offers unique electronic and steric properties that can be exploited for targeted drug design.[1][2] This document outlines synthetic protocols, quantitative biological data of structurally similar compounds, and insights into the potential mechanisms of action.
Synthetic Applications
This compound is a versatile starting material for the synthesis of a variety of heterocyclic systems with potential anti-cancer activity. The ester and the indole nitrogen can be readily functionalized to introduce diverse pharmacophores.
General Synthetic Workflow
A general workflow for the utilization of this compound in the synthesis of potential anti-cancer agents involves initial hydrolysis or amidation at the C2-ester, followed by further derivatization.
Caption: General synthetic workflow starting from this compound.
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further amide couplings.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 2M)
-
Distilled water
-
Magnetic stirrer and heating plate
-
Round bottom flask
-
Condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 2M HCl.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,6-dimethoxy-1H-indole-2-carboxylic acid.
Experimental Protocol: Synthesis of Indole-2-carboxamide Derivatives
This protocol outlines the coupling of the synthesized carboxylic acid with various amines to generate a library of carboxamide derivatives.
Materials:
-
5,6-dimethoxy-1H-indole-2-carboxylic acid
-
Substituted amine (1.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2 equivalents)
-
Magnetic stirrer
-
Round bottom flask
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
Dissolve 5,6-dimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in DMF in a round bottom flask.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature.
-
Add the substituted amine followed by DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.
Anti-Cancer Activity of Structurally Similar Indole-2-Carboxamide Derivatives
While specific anti-cancer data for derivatives of this compound is limited in the reviewed literature, the following table summarizes the in vitro cytotoxic activity of structurally related thiazolyl-indole-2-carboxamide derivatives with methoxy substitutions on the indole ring. These compounds serve as valuable surrogates to demonstrate the potential of this chemical class.[3]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Methoxy-Substituted Thiazolyl-indole-2-carboxamide Derivatives [3]
| Compound ID | Modification on Thiazole Ring | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) |
| 6q | 4-hydroxybenzylidene | 5.04 | 18.67 | - | 12.34 |
| 6v | 4-(dimethylamino)benzylidene | 6.49 | 67.51 | - | 15.82 |
| Doxorubicin | (Reference Drug) | 4.17 | 5.57 | - | 4.89 |
| Dasatinib | (Reference Drug) | 46.83 | 60.84 | - | 52.17 |
Data extracted from a study on thiazolyl-indole-2-carboxamide derivatives with a single methoxy group on the indole ring.
Potential Signaling Pathways and Mechanism of Action
Indole derivatives exert their anti-cancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] Derivatives of this compound are hypothesized to act as multi-targeted agents, potentially inhibiting protein kinases such as EGFR, HER2, and VEGFR-2, and inducing cell cycle arrest and apoptosis.[3]
Caption: Potential mechanism of action for anti-cancer agents derived from this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel anti-cancer agents. The presence of the dimethoxy groups on the indole ring provides a unique electronic environment that can be leveraged to design potent and selective inhibitors of various cancer-related targets. The straightforward derivatization of the C2-ester allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The data from structurally similar compounds indicate that this class of molecules holds significant promise for the development of new oncology therapeutics. Further research focusing on the direct derivatization of this compound and comprehensive biological evaluation is warranted.
References
Application Notes and Protocols: Derivatization of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylate group of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This compound serves as a versatile scaffold for the synthesis of various derivatives with potential applications in medicinal chemistry and drug discovery, particularly in the development of anticancer agents.
Application Notes
The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 5,6-dimethoxy-1H-indole-2-carboxylate have demonstrated a range of biological activities. The derivatization of the C2-carboxylate group offers a strategic handle to modulate the physicochemical and pharmacological properties of the parent molecule.
Key Derivatives and Their Potential Applications:
-
5,6-dimethoxy-1H-indole-2-carboxylic acid: This primary derivative, obtained through hydrolysis of the ethyl ester, serves as a crucial intermediate for the synthesis of a wide array of amides and other derivatives.
-
5,6-dimethoxy-1H-indole-2-carboxamides: Amide derivatives have shown significant potential as anticancer agents. By coupling the carboxylic acid with various amines, libraries of compounds can be generated for screening against different cancer cell lines and molecular targets. Studies have shown that indole-2-carboxamide derivatives can exhibit potent antiproliferative activity.[1][2][3][4][5]
-
(5,6-dimethoxy-1H-indol-2-yl)methanol: The reduction of the ethyl ester to the corresponding alcohol provides a precursor for further functionalization, such as etherification or oxidation to the aldehyde, opening avenues for a different class of derivatives.
The methoxy groups at the 5 and 6 positions of the indole ring can influence the molecule's pharmacokinetic profile and its interaction with biological targets. The strategic derivatization of the carboxylate group allows for the fine-tuning of these properties to enhance therapeutic efficacy and selectivity.
Experimental Protocols
Herein, we provide detailed protocols for three key derivatizations of the carboxylate group of this compound: hydrolysis to the carboxylic acid, formation of a representative amide, and reduction to the primary alcohol.
Hydrolysis to 5,6-dimethoxy-1H-indole-2-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Workflow for Ester Hydrolysis:
Caption: Workflow for the hydrolysis of the ethyl ester.
Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 5,6-dimethoxy-1H-indole-2-carboxylic acid.
Quantitative Data (based on related compounds):
| Parameter | Value | Reference |
| Reactants | Trimethoxy indole ester, LiOH | Related Protocol |
| Solvent | THF/H2O | Related Protocol |
| Temperature | Reflux | Related Protocol |
| Time | 12-24 h | Related Protocol |
| Yield | ~85% | [6] |
Amide Formation: Synthesis of N-Benzyl-5,6-dimethoxy-1H-indole-2-carboxamide
This protocol outlines the coupling of 5,6-dimethoxy-1H-indole-2-carboxylic acid with benzylamine using a common peptide coupling reagent.
Workflow for Amide Formation:
Caption: General workflow for amide bond formation.
Protocol:
-
To a solution of 5,6-dimethoxy-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add benzylamine (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-5,6-dimethoxy-1H-indole-2-carboxamide.
Quantitative Data (General Protocol):
| Parameter | Value | Reference |
| Coupling Reagents | EDC, HOBt, DMAP | [7] |
| Base | DIPEA or Triethylamine | [7][8] |
| Solvent | DCM or DMF | [7][8] |
| Temperature | Room Temperature | [8] |
| Time | 12-24 h | General Observation |
| Yield | Good to Excellent | [7] |
Reduction to (5,6-dimethoxy-1H-indol-2-yl)methanol
This protocol describes the reduction of the ethyl ester to the corresponding primary alcohol using a strong reducing agent.
Workflow for Ester Reduction:
Caption: Workflow for the reduction of the ethyl ester to the primary alcohol.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[9]
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5,6-dimethoxy-1H-indol-2-yl)methanol.
Quantitative Data (General Protocol):
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH4) | [10][11][12][13] |
| Solvent | Anhydrous THF or Diethyl Ether | [10][11] |
| Temperature | 0 °C to Room Temperature or Reflux | [12] |
| Time | 1-4 h | General Observation |
| Yield | Not specified for this substrate |
Signaling Pathway Diagram
Potential Anticancer Mechanism of Indole-2-Carboxamide Derivatives
Indole-2-carboxamide derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by these compounds.
Caption: Hypothetical signaling pathway targeted by indole-2-carboxamide derivatives.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. libjournals.unca.edu [libjournals.unca.edu]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. 5 LiAlH4 [ch.ic.ac.uk]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Solid-Phase Synthesis of Indole Derivatives Utilizing an Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Scaffold
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the solid-phase synthesis (SPS) of a diverse library of indole derivatives based on the versatile Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate scaffold. Solid-phase synthesis offers significant advantages for the rapid generation of compound libraries by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. Herein, we outline a strategy involving the immobilization of the indole core onto a solid support, on-resin diversification, and subsequent cleavage to yield the final products. This methodology is particularly amenable to high-throughput synthesis and medicinal chemistry programs aimed at exploring the therapeutic potential of this privileged heterocyclic motif.
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. The 5,6-dimethoxy substitution pattern is of particular interest as it is found in several pharmacologically active molecules. This compound serves as an excellent starting material for generating a library of derivatives. By anchoring this scaffold to a solid support, a variety of chemical transformations can be performed on the indole core, such as modifications at the N-1 and C-3 positions, to rapidly produce a multitude of analogs for structure-activity relationship (SAR) studies.
This guide details a robust protocol for the solid-phase synthesis of N-1 substituted indole-2-carboxylic acids, starting from the corresponding ethyl ester. The strategy employs the widely used Wang resin for immobilization via an ester linkage.
Experimental Protocols
Protocol 1: Saponification of this compound
Prior to immobilization on Wang resin, the ethyl ester of the starting material must be hydrolyzed to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (1 M HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (2-3 equivalents).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water and acidify to a pH of approximately 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5,6-dimethoxy-1H-indole-2-carboxylic acid as a solid.
Protocol 2: Immobilization of 5,6-dimethoxy-1H-indole-2-carboxylic acid onto Wang Resin
This protocol describes the esterification reaction to anchor the indole carboxylic acid to the hydroxyl groups of the Wang resin.
Materials:
-
Wang resin
-
5,6-dimethoxy-1H-indole-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Wang resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Drain the DMF from the resin.
-
In a separate flask, dissolve 5,6-dimethoxy-1H-indole-2-carboxylic acid (3-5 equivalents relative to resin loading) and DMAP (0.1-0.3 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the pre-activated solution to the swollen resin.
-
Agitate the mixture on a shaker at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
(Optional) To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 1-2 hours, followed by washing.
Protocol 3: On-Resin N-Alkylation of Immobilized Indole
This protocol details a representative diversification step: alkylation of the indole nitrogen.
Materials:
-
Indole-loaded Wang resin from Protocol 2
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (5-10 equivalents)
-
DMF, DCM, MeOH for washing
Procedure:
-
Swell the indole-loaded resin in anhydrous THF in a synthesis vessel under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, carefully suspend NaH (5-10 equivalents) in anhydrous THF.
-
Cool the resin suspension to 0 °C and add the NaH suspension dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure deprotonation of the indole nitrogen.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from Wang Resin
This protocol describes the release of the N-alkylated indole-2-carboxylic acid from the solid support using strong acid.
Materials:
-
N-alkylated indole-loaded Wang resin from Protocol 3
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dried, functionalized resin in a synthesis vessel.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. TIS is a scavenger used to trap the carbocations generated from the cleavage of the Wang linker, which can otherwise cause side reactions with the electron-rich indole ring.[1][2]
-
Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Purify the final product as needed, typically by reverse-phase HPLC.
Data Presentation
The following tables provide representative data for solid-phase indole synthesis based on literature precedents for similar systems. Yields and purities are highly dependent on the specific substrates and reaction conditions.
Table 1: Representative Loading Efficiencies on Wang Resin
| Indole Carboxylic Acid | Coupling Agents | Loading (mmol/g) | Reference |
| Indole-3-acetic acid | DIC, HOBt | 0.5 - 0.8 | General SPPS knowledge |
| Boc-Trp-OH | DIC, DMAP | ~0.9 | [3] |
| 5-Bromoindole-2-carboxylic acid | MSNT, MeIm | 0.6 - 0.9 | General SPPS knowledge |
Table 2: Representative Yields and Purities for On-Resin Reactions and Cleavage
| Resin-Bound Indole | Reaction | Reagents | Cleavage Cocktail | Purity (HPLC) | Overall Yield | Reference |
| Resin-Indole-2-carboxylate | N-Benzylation | NaH, BnBr | TFA/TIS/H₂O | >90% | Good | [4] |
| Resin-7-Bromoindole | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | TFA/TIS/H₂O | 70-85% | Moderate | [5] |
| Resin-Indole | Stille Coupling | Organostannane, Pd catalyst | HCl/Dioxane | >90% | Good | [6] |
Visualizations
Workflow for Solid-Phase Synthesis of N-Alkylated Indole-2-Carboxylic Acids
Caption: General workflow for the solid-phase synthesis of N-alkylated indole-2-carboxylic acids.
Detailed Immobilization and Cleavage Logic
Caption: Key steps of immobilization onto and cleavage from Wang resin.
References
- 1. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Synthesis of diverse indole libraries on polystyrene resin – Scope and limitations of an organometallic reaction on solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Catalytic Functionalization of the Indole Ring in Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic methods for the functionalization of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established catalytic strategies for indole functionalization and have been adapted for this specific electron-rich indole derivative.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and the 5,6-dimethoxy substitution pattern is found in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of more complex molecules through the selective functionalization of its indole ring. This document details key catalytic methods, including N-alkylation, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to introduce diverse functionalities onto the indole core.
Data Presentation: Summary of Catalytic Functionalization Reactions
The following table summarizes the key catalytic methods for the functionalization of the indole ring in this compound and its derivatives, providing a comparative overview of reaction conditions and expected yields based on related literature.
| Functionalization Type | Catalyst/Reagents | Coupling Partner | Solvent | Base | Temperature (°C) | Yield (%) |
| N-Alkylation | NaH | Alkyl Halide (e.g., Benzyl Bromide) | DMF | - | 0 to rt | 85-95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic Acid | Toluene/H₂O | K₂CO₃ | 100 | 70-90 |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., Ethyl Acrylate) | DMF | Et₃N | 100 | 60-80 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | THF/Et₃N | - | rt to 50 | 75-90 |
Experimental Protocols
N-Alkylation of this compound
This protocol describes the N-alkylation of the indole ring, a common first step in diversifying the indole core.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-alkylated product.
Experimental workflow for N-alkylation.
Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halo-Substituted Indole
This protocol requires a halogenated precursor, for instance, Ethyl 7-bromo-5,6-dimethoxy-1H-indole-2-carboxylate, which can be synthesized via electrophilic bromination of the parent indole.
Materials:
-
Ethyl 7-bromo-5,6-dimethoxy-1H-indole-2-carboxylate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine Ethyl 7-bromo-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq), arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
Palladium-Catalyzed Heck Coupling of a Halo-Substituted Indole
This protocol also requires a halogenated indole precursor.
Materials:
-
Ethyl 7-bromo-5,6-dimethoxy-1H-indole-2-carboxylate
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add Ethyl 7-bromo-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq), Pd(OAc)₂ (0.05 eq), and P(o-tol)₃ (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental workflow for Heck coupling.
Palladium-Catalyzed Sonogashira Coupling of a Halo-Substituted Indole
This protocol requires a halogenated indole precursor, typically an iodo-substituted indole for higher reactivity.
Materials:
-
Ethyl 7-iodo-5,6-dimethoxy-1H-indole-2-carboxylate
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add Ethyl 7-iodo-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly when utilizing the Fischer indole synthesis, a common route for this class of compounds.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Impure Starting Materials: Purity of the arylhydrazine and the carbonyl compound (ethyl pyruvate) is critical. | Use freshly distilled or recrystallized starting materials. |
| Incorrect Acid Catalyst or Concentration: The choice and amount of acid are crucial for the cyclization step. | Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective. Optimize the catalyst concentration.[1][2] | |
| Suboptimal Reaction Temperature: The reaction may require heat, but excessive temperatures can cause degradation. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Consider microwave-assisted synthesis to potentially improve yields and reduce reaction times.[1] | |
| Poor Hydrazone Formation: Incomplete formation of the hydrazone intermediate will lead to low indole yield. | Ensure anhydrous conditions for hydrazone formation. A catalytic amount of acid (e.g., acetic acid) can be beneficial. | |
| Multiple Spots on TLC (Impurity Formation) | Side Reactions: Common side reactions include aldol condensation or Friedel-Crafts type products.[1] | Carefully control the reaction temperature and catalyst concentration. A stepwise approach, isolating the hydrazone before indolization, may reduce side products. |
| Formation of Regioisomers: If an unsymmetrical ketone is used instead of a pyruvate, cyclization can occur at different positions. | For this specific synthesis, using ethyl pyruvate ensures the desired regioisomer. | |
| Degradation of Product: The indole nucleus can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. | Use the mildest effective acid catalyst and avoid unnecessarily high temperatures or prolonged reaction times.[2] | |
| Reaction Stalls (Does not go to completion) | Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough or may be deactivated. | Switch to a stronger acid catalyst or increase the concentration of the current one. Ensure anhydrous conditions as water can deactivate some catalysts. |
| Low Reaction Temperature: The activation energy for the cyclization may not be reached. | Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Fischer indole synthesis is a widely employed and classical method for preparing substituted indole-2-carboxylates. This involves the reaction of an appropriately substituted arylhydrazine (in this case, 3,4-dimethoxyphenylhydrazine) with an α-ketoester (ethyl pyruvate) in the presence of an acid catalyst. Another common method is the Reissert indole synthesis.
Q2: How can I choose the best acid catalyst for the Fischer indole synthesis of this compound?
A2: The optimal acid catalyst can be substrate-dependent. It is advisable to screen a selection of both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[1][2] Polyphosphoric acid (PPA) is often a very effective catalyst for the indolization step.[1]
Q3: My reaction is very dark in color. Is this normal?
A3: Yes, the formation of a dark-colored reaction mixture, especially when using catalysts like Polyphosphoric Acid at elevated temperatures, is common during the Fischer indole synthesis. However, excessive charring may indicate decomposition, so it is crucial to control the temperature and reaction time.
Q4: What is the best way to purify the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane. If significant impurities are present, column chromatography on silica gel is an effective purification method.
Q5: Can I perform a one-pot reaction for the hydrazone formation and indolization?
A5: Yes, one-pot procedures where the hydrazone is formed in situ and then cyclized without isolation are common and can help to minimize handling losses.[1]
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add ethyl pyruvate (1 equivalent) dropwise to the mixture.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The hydrazone may precipitate and can be filtered, or the crude mixture can be taken directly to the next step.
Step 2: Indolization (Cyclization)
-
In a separate flask, preheat polyphosphoric acid (PPA) to approximately 80-100°C.
-
Carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.
-
Heat the reaction mixture, monitoring by TLC for the formation of the indole product. The optimal temperature and time will need to be determined empirically but is often in the range of 100-160°C for 15-60 minutes.[1]
-
Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring.
-
The solid product will precipitate out of the aqueous solution.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Step 3: Purification
-
Recrystallize the crude solid from hot ethanol or a mixture of ethyl acetate and hexane.
-
Alternatively, purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Fischer indole synthesis of substituted ethyl indole-2-carboxylates. Specific yields for the 5,6-dimethoxy derivative will depend on optimized conditions.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield Range |
| H₂SO₄ | Ethanol | 78 (Reflux) | 2-6 hours | 50-70% |
| p-TsOH | Toluene | 110 (Reflux) | 4-8 hours | 60-80% |
| ZnCl₂ | Acetic Acid | 100-120 | 1-3 hours | 65-85% |
| PPA | Neat | 100-160 | 15-60 minutes | 70-90% |
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of the target compound.
References
Technical Support Center: Purification of Crude Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Purification Strategy Workflow
The selection of an appropriate purification method is critical for obtaining high-purity this compound. The following workflow provides a general decision-making process based on the impurity profile of the crude material.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily residue. What are the likely impurities?
A1: A dark and oily crude product often indicates the presence of several types of impurities. The most common synthesis route to this compound is the Fischer indole synthesis from 3,4-dimethoxyphenylhydrazine and an ethyl pyruvate derivative.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 3,4-dimethoxyphenylhydrazine or its salts.
-
Polymeric or Oxidized Materials: Indoles can be sensitive to strong acids and air, leading to the formation of colored, high molecular weight byproducts.[2]
-
Incomplete Cyclization Products: Intermediates from the Fischer synthesis that have not fully cyclized to the indole ring.
-
Isomeric Products: If the reaction conditions are not well-controlled, side reactions can lead to the formation of isomeric indole species, although this is less common with symmetrical hydrazines.
Q2: I am seeing significant streaking of my product spot on the TLC plate. How can I resolve this?
A2: Streaking on a TLC plate is a common issue with indole derivatives due to the interaction of the indole nitrogen with the acidic silanol groups on the silica gel.[1] To mitigate this:
-
Add a Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or a few drops of ammonia in the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase for your TLC and column chromatography.
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking. Try spotting a more dilute solution of your crude product.
Q3: My compound is not separating well from impurities during column chromatography. What can I do?
A3: Poor separation during column chromatography can be addressed by optimizing several parameters.
-
Solvent System Selection: The choice of eluent is critical. For this compound, a gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is often effective. Start with a low polarity and gradually increase the concentration of the more polar solvent.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.
-
Sample Loading: For better separation, the sample should be loaded onto the column in a narrow band. "Dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, is often more effective than loading the sample dissolved in a solvent, especially if the compound has limited solubility in the eluent.
Q4: I am having trouble getting my product to crystallize during recrystallization. What are some potential solutions?
A4: If crystallization is not occurring, several techniques can be employed:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Solvent System: The chosen solvent may be too good a solvent for your compound. If the solution is clear at room temperature, it is not saturated. You can try to slowly evaporate some of the solvent to increase the concentration. Alternatively, you can add a "non-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly turbid, then warm it until it is clear again and allow it to cool slowly. For indole esters, solvents like ethanol, methanol, or mixtures of ethyl acetate and hexane are often good choices.[3][4]
-
Purity of the Crude Material: Highly impure samples may be difficult to crystallize. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then recrystallize the partially purified product.
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (optional)
-
Crude this compound
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product should be between 0.2 and 0.4. If streaking is observed, add 0.5% triethylamine to the eluent.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the solvent until it is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the solvent system determined by TLC. If a gradient elution is needed, start with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is suitable for the final purification of this compound after initial purification by chromatography or if the crude product is relatively clean.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of indole-2-carboxylate derivatives. The exact values for this compound may vary depending on the scale of the reaction and the purity of the crude material.
| Purification Method | Typical Solvent System(s) | Expected Purity | Typical Yield Range |
| Column Chromatography | Hexane:Ethyl Acetate (gradient) | >95% | 60-85% |
| Petroleum Ether:Diethyl Ether (isocratic or gradient) | >95% | 60-85% | |
| Recrystallization | Ethanol | >98% | 70-90% (of purified material) |
| Methanol | >98% | 70-90% (of purified material) | |
| Ethyl Acetate/Hexane | >98% | 65-85% (of purified material) |
References
Technical Support Center: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. This guide addresses common issues, particularly the formation of byproducts, and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common and established method for synthesizing this compound is a two-step process. It begins with the Japp-Klingemann reaction to form an intermediate hydrazone, followed by a Fischer indole synthesis to construct the final indole ring system.[1]
Q2: What are the starting materials for this synthesis?
The synthesis typically starts with 3,4-dimethoxyaniline, which is first converted to a diazonium salt. This salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, in the Japp-Klingemann reaction to produce ethyl pyruvate 2-(3,4-dimethoxyphenyl)hydrazone. This hydrazone is the direct precursor for the subsequent Fischer indole synthesis.
Q3: What are the most common byproducts I might encounter in the Japp-Klingemann reaction step?
When working with electron-rich anilines like 3,4-dimethoxyaniline, several byproducts can form. One common issue is the formation of a stable azo compound instead of the desired hydrazone. Additionally, side reactions can lead to the formation of an undesired acyl hydrazone. The reaction conditions, particularly pH and temperature, must be carefully controlled to minimize these byproducts.
Q4: What byproducts are associated with the Fischer indole synthesis step for this specific molecule?
The Fischer indole synthesis of the electron-rich ethyl pyruvate 2-(3,4-dimethoxyphenyl)hydrazone can be prone to specific side reactions. Due to the electron-donating nature of the two methoxy groups, the N-N bond of the hydrazone is weakened, which can lead to cleavage and the formation of non-indolic byproducts. Furthermore, "abnormal" cyclization can occur, where the reaction yields isomeric indole structures. For instance, instead of the expected 5,6-dimethoxy product, trace amounts of other isomers might form depending on the acid catalyst and reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low yield of the desired hydrazone in the Japp-Klingemann reaction with the formation of a colored impurity.
-
Possible Cause: Formation of a stable azo compound as a byproduct. This is often observed when the reaction conditions (pH, temperature) are not optimal for the hydrolysis of the azo intermediate to the hydrazone.
-
Solution:
-
pH Control: Ensure the reaction medium is sufficiently basic during the coupling of the diazonium salt with the β-keto-ester to facilitate the conversion of the azo intermediate.
-
Temperature Management: Maintain a low temperature (typically 0-5 °C) during the diazotization and coupling steps to improve the stability of the diazonium salt and control the reaction rate.
-
Reaction Time: Allow for a sufficient reaction time after the addition of the diazonium salt for the hydrolysis of the azo intermediate to complete.
-
Problem 2: Presence of an unexpected amide-like byproduct in the Japp-Klingemann reaction.
-
Possible Cause: Formation of an acyl hydrazone. This can occur with electron-rich anilines where the reaction pathway is altered.
-
Solution:
-
Choice of β-Keto-Ester: Using ethyl pyruvate as the carbonyl source in the subsequent Fischer indole step is crucial. If starting from a different β-keto-ester in the Japp-Klingemann reaction, ensure it is prone to cleavage of the desired acyl group.
-
Purification: The acyl hydrazone byproduct may need to be separated chromatographically from the desired phenylhydrazone before proceeding to the Fischer indole synthesis.
-
Problem 3: Low yield of the final indole product and the presence of aromatic amine byproducts.
-
Possible Cause: N-N bond cleavage in the hydrazone intermediate during the Fischer indole synthesis. The electron-donating methoxy groups can facilitate this undesired pathway.
-
Solution:
-
Acid Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective for this cyclization.[1] Experiment with different Lewis or Brønsted acids (e.g., ZnCl₂, H₂SO₄) and their concentrations to find the optimal conditions that favor cyclization over N-N bond cleavage.
-
Temperature Control: Carefully control the temperature of the cyclization reaction. High temperatures can promote the N-N bond cleavage. A gradual increase in temperature might be beneficial.
-
Problem 4: Formation of isomeric indole byproducts.
-
Possible Cause: "Abnormal" Fischer indole cyclization. The electron-rich nature of the 3,4-dimethoxyphenylhydrazine can lead to cyclization at positions other than the expected one, resulting in isomeric indole products.
-
Solution:
-
Catalyst Selection: The regioselectivity of the Fischer indole synthesis can be highly dependent on the acid catalyst used. A systematic screening of different acids may be necessary to maximize the yield of the desired 5,6-dimethoxy isomer.
-
Chromatographic Purification: Isomeric byproducts are often difficult to remove by simple crystallization. Flash column chromatography is typically required for the purification of the final product to isolate the desired isomer.
-
Data Presentation
Table 1: Summary of Potential Byproducts and Mitigation Strategies
| Reaction Step | Potential Byproduct | Probable Cause | Recommended Mitigation Strategy |
| Japp-Klingemann | Stable Azo Compound | Incomplete hydrolysis of the azo intermediate. | Optimize pH and reaction time. |
| Acyl Hydrazone | Altered reaction pathway with electron-rich aniline. | Careful selection of β-keto-ester; chromatographic separation. | |
| Fischer Indole Synthesis | 3,4-Dimethoxyaniline and other degradation products | N-N bond cleavage of the hydrazone intermediate. | Judicious choice of acid catalyst (e.g., PPA); careful temperature control. |
| Isomeric Dimethoxy-1H-indole-2-carboxylates | "Abnormal" cyclization due to the electron-rich substrate. | Screening of acid catalysts to improve regioselectivity; purification by column chromatography. |
Experimental Protocols
Synthesis of Ethyl 2-(3,4-dimethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)
-
Diazotization of 3,4-dimethoxyaniline:
-
Dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool to 0-5 °C.
-
Add a solution of sodium acetate or another suitable base to generate the enolate.
-
Slowly add the previously prepared cold diazonium salt solution to the enolate solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be extracted with an organic solvent and purified by recrystallization or column chromatography.
-
Fischer Indole Synthesis of this compound
-
Cyclization:
-
To the purified ethyl 2-(3,4-dimethoxyphenyl)hydrazono)propanoate, add polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., a mixture of acetic acid and sulfuric acid).
-
Heat the mixture, typically between 80-100 °C, for a period determined by reaction monitoring (TLC).
-
The reaction mixture will typically darken as the indole is formed.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture onto ice-water.
-
The crude product will precipitate and can be collected by filtration.
-
Neutralize the filtrate and extract with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the crude product and the extracted material.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
References
Troubleshooting low yields in the preparation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the preparation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, which typically proceeds via a Japp-Klingemann reaction followed by a Fischer indole synthesis.
Question: My overall yield for this compound is significantly lower than expected. What are the common causes?
Low overall yields can stem from issues in either the Japp-Klingemann reaction to form the hydrazone intermediate or the subsequent Fischer indole cyclization. It is crucial to isolate and identify the bottleneck in your synthesis.
Japp-Klingemann Reaction Troubleshooting
Question: I am observing the formation of a stable colored compound instead of the expected phenylhydrazone. What is happening?
This is likely due to the formation of a stable azo compound, which fails to convert to the desired hydrazone.[1]
-
Solution:
-
Adjust pH: The hydrolysis of the azo intermediate is crucial. Ensure the pH of your reaction medium is appropriate. In some cases, increasing the acidity can facilitate the conversion.
-
Temperature Control: Avoid high temperatures during the azo coupling, as this can lead to side reactions and decomposition.[1] Perform the diazotization and coupling at low temperatures (typically 0-5 °C).
-
Question: My Japp-Klingemann reaction is producing multiple side products, leading to a complex mixture. How can I improve the selectivity?
The formation of numerous side products is often a result of suboptimal reaction conditions.[1]
-
Solution:
-
Control Temperature and pH: As mentioned, strict control over temperature and pH is critical to minimize side product formation.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the diazonium salt and the β-keto-ester. Impurities can lead to competing reactions.
-
Order of Addition: The method and rate of addition of reagents can influence the reaction outcome. A slow, controlled addition of the diazonium salt solution to the β-keto-ester solution is generally recommended.
-
Fischer Indole Synthesis Troubleshooting
Question: The cyclization of my hydrazone intermediate is not proceeding to completion, resulting in low yields of the final indole.
Incomplete cyclization in the Fischer indole synthesis is a common issue.
-
Solution:
-
Choice and Amount of Acid Catalyst: This reaction requires a strong Brønsted or Lewis acid catalyst.[2] If you are using a weak acid, consider switching to a stronger one such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The amount of catalyst can also be optimized; insufficient catalyst will result in an incomplete reaction.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[2] Ensure your reaction is heated for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. High-boiling point solvents are often used to achieve the necessary reaction temperatures.
-
Question: I am observing significant charring and decomposition during the Fischer indole synthesis. How can I prevent this?
Decomposition and charring are often caused by overly harsh reaction conditions.
-
Solution:
-
Temperature Control: While elevated temperatures are necessary, excessive heat can lead to degradation of the starting material and product. Carefully control the reaction temperature and avoid overheating.
-
Acid Catalyst Concentration: A very high concentration of a strong acid can also promote decomposition. Consider optimizing the concentration of your acid catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition, especially at high temperatures.
-
Purification Troubleshooting
Question: My final product is contaminated with a persistent colored impurity. What could it be and how can I remove it?
A common impurity in similar preparations is diethyl azobenzene-4,4'-dicarboxylate, which can appear as red needles.[3]
-
Solution:
-
Recrystallization: This is often the most effective method for removing such impurities. Experiment with different solvent systems to find one that effectively separates the desired product from the impurity. Ethanol is a common solvent for recrystallizing indole-2-carboxylates.[3][4]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to purify the product. A gradient elution system with a mixture of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate) is typically effective.[5]
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,4-dimethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate via Japp-Klingemann Reaction)
-
Diazotization of 3,4-dimethoxyaniline:
-
Dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Coupling with Ethyl 2-methylacetoacetate:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate and sodium acetate in ethanol and water, and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution, maintaining the temperature below 5 °C and keeping the pH slightly acidic.
-
Stir the reaction mixture at low temperature for a few hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Isolation:
-
The precipitated hydrazone is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
-
Cyclization:
-
Add the dried hydrazone intermediate to a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid and ethanol.
-
Heat the mixture to the required temperature (typically 80-120 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and pour it onto ice water.
-
The crude product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Data Summary
While specific yield data for every possible condition is extensive, the following table summarizes typical yields for related indole syntheses, which can serve as a benchmark.
| Reaction Step | Starting Materials | Product | Reported Yield Range | Reference |
| Fischer Indole Synthesis | Ethyl 4-aminobenzoate derivative, 2-oxopropanoic acid derivative | Ethyl 2-methylindole-5-carboxylate | 51-70% (over 2 steps) | [6] |
| Desulfurization (Final Step) | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Ethyl 2-methylindole-5-carboxylate | 93-99% | [3] |
| Reissert Synthesis (Overall) | o-nitrotoluene, diethyl oxalate | Ethyl indole-2-carboxylate | 41-44% | [4] |
Visualizations
Experimental Workflow
References
Technical Support Center: Enhancing the Solubility of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The focus is on overcoming the challenges associated with its low aqueous solubility to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a poorly water-soluble organic compound.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H15NO4 | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| CAS Number | 16382-18-6 | [1][2] |
| Calculated logP | 1.880 | [1] |
| Calculated Water Solubility (log10ws) | -3.40 mol/L | [1] |
Q2: My compound is precipitating out of solution during my cell-based assay. What is the likely cause and how can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous assay buffer is a common issue for poorly soluble compounds. This is often due to the compound's low aqueous solubility and the reduced solvating capacity of the final assay medium. To prevent this, it is crucial to ensure the final concentration of the compound does not exceed its aqueous solubility and to keep the final DMSO concentration as low as possible, typically below 0.5%.[3][4] Performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium can also help mitigate precipitation.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture assays?
A3: To avoid cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[4] However, the sensitivity to DMSO can vary significantly between cell lines.[5] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.[3][5] For sensitive primary cells, a final DMSO concentration below 0.1% is advisable.[4]
Q4: Are there alternative methods to using DMSO for solubilizing this compound for in vivo studies?
A4: Yes, for in vivo studies where high concentrations of DMSO may be toxic, several alternative formulation strategies can be employed. These include the use of co-solvents such as polyethylene glycol (PEG), cyclodextrins, surfactants, or creating lipid-based formulations.[6][7] Nanosuspensions and solid dispersions are other advanced techniques that can improve the bioavailability of poorly soluble compounds for oral or parenteral administration.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in biological assays.
Problem 1: Difficulty dissolving the compound in 100% DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume. | Increase the volume of DMSO to ensure the concentration is below its solubility limit in DMSO. |
| Compound is in a stable crystalline form. | Gentle warming (e.g., to 37°C) and sonication can aid in dissolution. |
| Purity of the compound. | Ensure the compound is of high purity. Impurities can sometimes affect solubility. |
Problem 2: Compound precipitates when diluted from DMSO stock into aqueous buffer/media.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility. | Lower the final concentration of the compound in the assay. |
| High final DMSO concentration. | Optimize your dilution scheme to keep the final DMSO concentration below 0.5%.[3][4] |
| Rapid change in solvent polarity. | Perform a stepwise dilution, first creating intermediate dilutions in DMSO before the final dilution into the aqueous medium.[6] |
| Buffer components affecting solubility. | Evaluate the pH and ionic strength of your buffer, as these can influence compound solubility. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of stock solution. | Visually inspect the stock solution for any undissolved particles before each use. Briefly sonicate if necessary. |
| Precipitation during the assay. | Check for precipitate in the assay plates, especially at higher concentrations. Consider the troubleshooting steps for precipitation. |
| Degradation of the compound in solution. | Prepare fresh stock solutions regularly and store them properly at -20°C or -80°C in tightly sealed containers to prevent degradation and absorption of water.[3] Avoid repeated freeze-thaw cycles.[3][6] |
Experimental Protocols for Solubility Enhancement
For challenging cases where simple dissolution in DMSO is insufficient, the following formulation strategies can be employed to improve the solubility of this compound.
Co-Solvent System
Objective: To increase the solubility by using a mixture of solvents.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For the working solution, instead of diluting directly into an aqueous buffer, use a pre-mixed co-solvent system. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, and ethanol.[10]
-
A typical co-solvent system for in vivo studies might be a mixture of DMSO, PEG400, and water. The ratios should be optimized to maximize solubility while minimizing toxicity.
-
Always perform a vehicle control with the same co-solvent mixture to assess any effects of the vehicle on the biological system.
Cyclodextrin Inclusion Complexation
Objective: To enhance aqueous solubility by encapsulating the hydrophobic compound within a cyclodextrin molecule.[11][12]
Methodology:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of poorly water-soluble drugs.[13]
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Filter or centrifuge the solution to remove any undissolved compound.
-
The clear supernatant will contain the compound-cyclodextrin inclusion complex, which can then be diluted for biological assays.
Nanosuspension Formulation
Objective: To increase the dissolution rate and saturation solubility by reducing the particle size of the compound to the nanometer scale.[8][14]
Methodology (High-Pressure Homogenization):
-
Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like Poloxamer 188).
-
Process this pre-suspension through a high-pressure homogenizer.[10]
-
Repeat the homogenization cycles until the desired particle size distribution (typically below 1000 nm) is achieved, as measured by dynamic light scattering (DLS).
-
The resulting nanosuspension can be used directly for in vitro or in vivo studies.
Solid Dispersion
Objective: To improve the dissolution rate by dispersing the compound in a hydrophilic carrier at a solid state.[15][16][17][18][19]
Methodology (Solvent Evaporation Method):
-
Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common volatile organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass is a dispersion of the compound in the carrier.
-
This solid dispersion can then be ground into a fine powder and dissolved in aqueous media for biological testing, where it should exhibit enhanced dissolution compared to the crystalline compound alone.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the solvent. | Simple and quick to prepare. | Potential for solvent toxicity.[10] |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic nature of the drug.[20] | Significant increase in aqueous solubility; low toxicity.[13] | Can be expensive; requires optimization of cyclodextrin type and concentration. |
| Nanosuspensions | Increases surface area, leading to a higher dissolution rate.[8][9] | High drug loading is possible; suitable for various administration routes.[8] | Requires specialized equipment; potential for physical instability (crystal growth).[21] |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix, often in an amorphous state.[16][18] | Enhances dissolution rate and bioavailability.[15][17] | Can be physically unstable; manufacturing can be complex.[18] |
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Overview of solubility enhancement strategies.
References
- 1. chemeo.com [chemeo.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 10. ijpbr.in [ijpbr.in]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. eaapublishing.org [eaapublishing.org]
Stability studies of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The indole ring is susceptible to oxidation, while the ethyl ester group can undergo hydrolysis under acidic or basic conditions.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to minimize exposure to air and moisture, which can contribute to oxidative and hydrolytic degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of the molecule, the following degradation pathways are likely:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.
-
Oxidation: The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various degradation products.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the indole ring.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3] This method should be capable of separating the intact drug from its degradation products. A reverse-phase HPLC method with UV detection is a common choice for indole-containing compounds.[3]
Troubleshooting Guide
Issue 1: I am observing a color change in my solid sample of this compound over time.
-
Possible Cause: This is likely due to oxidation of the indole ring, which is sensitive to air and light.[4]
-
Solution: Store the compound in a tightly sealed container, preferably under an inert atmosphere, and protect it from light by using an amber-colored vial or by wrapping the container in aluminum foil.
Issue 2: My stock solution of this compound shows new peaks in the HPLC chromatogram after a few days.
-
Possible Cause: The compound may be degrading in the solvent used for the stock solution. The stability of indole derivatives can be solvent-dependent.
-
Solution:
-
Prepare fresh stock solutions for each experiment.
-
If the solvent is aqueous and not pH-controlled, consider buffering the solution to a neutral pH.
-
Assess the stability of the compound in different solvents to identify a more suitable one for long-term storage, if required.
-
Issue 3: I am seeing a significant loss of the parent compound after performing a reaction under acidic or basic conditions.
-
Possible Cause: The ethyl ester is likely undergoing hydrolysis to the carboxylic acid. The indole ring itself can also be sensitive to strong acidic conditions.[2]
-
Solution:
-
If possible, perform the reaction under neutral or milder acidic/basic conditions.
-
Use a protective group strategy for the indole nitrogen if it is participating in unwanted side reactions.
-
Carefully monitor the reaction progress to minimize exposure time to harsh conditions.
-
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Time (hours) | Assay (%) of Initial | Major Degradant |
| 0.1 M HCl (60°C) | 24 | 85.2 | 5,6-dimethoxy-1H-indole-2-carboxylic acid |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 5,6-dimethoxy-1H-indole-2-carboxylic acid |
| Water (60°C) | 24 | 98.1 | Not Detected |
Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Conditions
| Condition | Time (hours) | Assay (%) of Initial | Observations |
| 3% H₂O₂ (RT) | 24 | 65.7 | Formation of multiple degradation products |
| Dry Heat (80°C) | 48 | 95.3 | Slight discoloration |
| Photolytic (UV/Vis) | 24 | 72.9 | Significant discoloration, multiple degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.[5][6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[1]
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 80°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber with both UV and visible light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.[1]
-
-
Analysis: Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method.
Visualizations
Caption: A workflow diagram for conducting forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Troubleshooting Guide
Problem 1: Low Yield During Scale-Up
Q: My reaction yield of this compound drops significantly when moving from bench-scale to a larger reactor. What are the likely causes and how can I mitigate this?
A: A decrease in yield upon scale-up is a common challenge in chemical synthesis. For the synthesis of this compound, several factors could be at play:
-
Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic. What is manageable on a small scale can lead to localized hotspots in larger reactors, promoting side reactions and decomposition of the product.
-
Troubleshooting:
-
Ensure your reactor has adequate cooling capacity and efficient heat transfer.
-
Consider a slower, controlled addition of reagents to manage the exotherm.
-
For large-scale production, a continuous flow reactor can offer superior temperature control.
-
-
-
Poor Mixing: Inadequate agitation in a large vessel can lead to non-homogenous reaction mixtures, affecting reaction rates and promoting the formation of byproducts.
-
Troubleshooting:
-
Optimize the stirrer speed and design to ensure thorough mixing.
-
Baffles within the reactor can improve mixing efficiency.
-
-
-
Impurity Profile of Starting Materials: Larger batches of starting materials may introduce impurities that were negligible at a smaller scale but can now interfere with the reaction.
-
Troubleshooting:
-
Thoroughly analyze the purity of your starting materials (e.g., 3,4-dimethoxyphenylhydrazine and diethyl 2-ketoglutarate) before use.
-
Consider purification of starting materials if significant impurities are detected.
-
-
Problem 2: Formation of Tar and Polymeric Byproducts
Q: I am observing a significant amount of dark, tar-like material in my reaction mixture during the Fischer indole synthesis of this compound. How can I prevent this?
A: Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by the acidic conditions and elevated temperatures. The electron-donating nature of the two methoxy groups on the phenylhydrazine ring can also influence side reactions.
-
Acid Catalyst Selection and Concentration: The choice and amount of acid are critical.
-
Troubleshooting:
-
Experiment with different Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your specific substrate.[1]
-
Use the minimum effective amount of acid to catalyze the reaction without promoting excessive side reactions.
-
-
-
Temperature Control: High temperatures accelerate the desired reaction but can also lead to the degradation of starting materials and products into tar.
-
Troubleshooting:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Monitor the internal reaction temperature closely to prevent temperature spikes.
-
-
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can contribute to byproduct formation.
-
Troubleshooting:
-
Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating.
-
-
Problem 3: Difficulties in Product Purification and Isolation
Q: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification strategies?
A: Purification can be challenging due to the presence of polar byproducts and residual starting materials.
-
Crystallization Issues: The product may "oil out" or crystallize slowly.
-
Troubleshooting:
-
Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well.
-
Seeding the solution with a small crystal of the pure product can induce crystallization.
-
Ensure slow cooling to promote the formation of well-defined crystals.
-
-
-
Chromatography Challenges: Baseline impurities or co-eluting byproducts can complicate column chromatography.
-
Troubleshooting:
-
If using silica gel, consider a gradient elution with a solvent system like ethyl acetate/hexane.
-
For highly polar impurities, an initial aqueous wash of the organic extract can be beneficial.
-
Alternative stationary phases, such as alumina, may provide better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods are the Fischer indole synthesis and the Japp-Klingemann reaction followed by cyclization. The Reissert indole synthesis is another viable, though less common, route.
Q2: How do the two methoxy groups on the phenyl ring influence the Fischer indole synthesis?
A2: The two electron-donating methoxy groups at the 5 and 6 positions of the final indole (corresponding to the 3 and 4 positions of the starting 3,4-dimethoxyphenylhydrazine) can activate the aromatic ring. This can facilitate the cyclization step but may also increase the propensity for side reactions, such as polymerization or the formation of regioisomers if the ketone is unsymmetrical. Careful control of reaction conditions is crucial.
Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?
A3: Yes. The Fischer indole synthesis can be highly exothermic, posing a risk of a thermal runaway on a large scale. Ensure your reactor is equipped with appropriate pressure relief and emergency cooling systems. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.
Q4: Can continuous flow chemistry be advantageous for the synthesis of this compound?
A4: Continuous flow chemistry can offer significant advantages for this synthesis, particularly at scale. The primary benefits include superior heat and mass transfer, which can lead to better control over the reaction, reduced byproduct formation, and potentially higher yields. It also allows for the safe handling of hazardous intermediates in smaller volumes at any given time.
Quantitative Data Summary
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Typical Yield | 60-80% | 45-65% (without optimization) |
| Purity (crude) | 85-95% | 70-90% |
| Reaction Time | 2-6 hours | 4-12 hours |
| Typical Temperature | 80-110 °C | 80-100 °C (with careful monitoring) |
Note: These values are approximate and can vary significantly based on the specific reaction conditions and equipment used.
Key Experimental Protocols
Representative Protocol for Fischer Indole Synthesis
This protocol is a representative procedure based on the general principles of the Fischer indole synthesis and may require optimization for specific equipment and scales.
-
Hydrazone Formation:
-
In a suitable reactor, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of sodium acetate to neutralize the hydrochloride and liberate the free hydrazine.
-
To this mixture, add one equivalent of diethyl 2-ketoglutarate.
-
Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC).
-
-
Cyclization:
-
To the hydrazone mixture, add a catalytic amount of a pre-determined acid catalyst (e.g., 10% v/v sulfuric acid in ethanol or polyphosphoric acid).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.
-
The crude product will precipitate. Collect the solid by filtration and wash with water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for addressing low yield issues.
References
Preventing side reactions during the N-alkylation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the N-alkylation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. Our aim is to help you minimize side reactions and optimize your synthesis protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation reaction, offering potential causes and actionable solutions.
Issue 1: Predominant C3-Alkylation Side Product
-
Question: My reaction is primarily yielding the C3-alkylated isomer instead of the desired N-alkylated product. Why is this happening and how can I fix it?
-
Answer: This is the most common side reaction. The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, which can lead to kinetically favored C3-alkylation.[1][2] The presence of the electron-withdrawing ethyl carboxylate group at the C2 position already increases the acidity of the N-H bond, favoring N-alkylation, but reaction conditions are critical to ensure selectivity.[3][4]
Solutions:
-
Base and Solvent System: The choice of base and solvent is crucial for selective deprotonation of the indole nitrogen. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is highly recommended.[4][5] These solvents effectively solvate the resulting indolate anion, increasing its nucleophilicity at the nitrogen atom and favoring the thermodynamically stable N-alkylated product.[4][5]
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4][6] If you are running the reaction at a low temperature, consider increasing it.
-
Catalyst Control: For certain advanced methods, such as copper-hydride catalyzed alkylations, the choice of ligand can dictate regioselectivity. Different phosphine ligands can be used to selectively produce either the N-alkylated or C3-alkylated product.[1][4]
-
Issue 2: Low Reaction Yield or Incomplete Conversion
-
Question: My reaction is giving a very low yield, or the starting material is not being fully consumed. What are the potential causes?
-
Answer: Low yields can stem from several factors, including incomplete deprotonation of the indole nitrogen, poor reagent quality, or steric hindrance.
Solutions:
-
Ensure Complete Deprotonation: The indole N-H must be fully deprotonated to form the reactive indolate anion. Ensure you are using a sufficient stoichiometric amount of a strong base (e.g., 1.1-1.5 equivalents of NaH).[4] Allow enough time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the alkylating agent.[4]
-
Reagent and Solvent Purity: All reagents and solvents must be anhydrous. Water or other protic impurities will quench the strong base and the indolate anion, halting the reaction.[4] Use freshly distilled or commercially available anhydrous solvents.
-
Steric Hindrance: If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[4] In such cases, you may need to increase the reaction temperature or extend the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal duration.[4]
-
Issue 3: Formation of Polyalkylated Products
-
Question: I am observing the formation of di-alkylated products in my reaction mixture. How can I minimize this?
-
Answer: Polyalkylation can occur if the initially formed N-alkylated product reacts further, or when using highly reactive alkylating agents.[6][7]
Solutions:
-
Control Stoichiometry: Use the indole substrate as the excess reagent. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.[6]
-
Reagent Reactivity: If possible, consider using a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide.
-
Lower Reaction Temperature: Reducing the reaction temperature can help control reactivity and minimize the formation of side products.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the "classical" and most reliable conditions for the N-alkylation of an indole-2-carboxylate? A1: The most widely used method involves deprotonating the indole with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[4][8] The indole is dissolved in the solvent, cooled in an ice bath, and the NaH is added portion-wise. After hydrogen evolution ceases, the alkylating agent is added. This method is effective due to the formation of the highly nucleophilic indolate anion.[4]
Q2: How does the ethyl carboxylate group at the C2 position affect the reaction? A2: The electron-withdrawing nature of the carboxylate group at C2 is beneficial. It increases the acidity of the N-H proton (lowering its pKa), making deprotonation with a base easier and favoring the formation of the N-anion over C3-anion character.[8] This inherent property of your substrate makes selective N-alkylation more achievable compared to an unsubstituted indole.
Q3: Are there milder alternatives to using sodium hydride? A3: Yes, several milder bases can be effective, particularly with more reactive alkylating agents. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile are common alternatives.[6][9] Phase-transfer catalysis (PTC) using a base like potassium hydroxide in a biphasic system is another mild and effective option.
Q4: Can I use an alcohol as an alkylating agent instead of an alkyl halide? A4: Direct alkylation with alcohols is possible but requires specific methodologies, such as the Mitsunobu reaction or transition metal-catalyzed "borrowing hydrogen" protocols.[10] These methods avoid the use of strong bases but have their own set of reagents and conditions that need to be optimized. For routine alkylations, alkyl halides or sulfonates are more straightforward.
Data Presentation
The following table summarizes common conditions for N-alkylation of indoles, providing a comparative overview.
| Base (Equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Typical Outcome | Reference(s) |
| NaH (1.1-1.5) | DMF / THF | Alkyl Halide | 0 to RT | High N-selectivity, good yields. Considered the classical method. | [4] |
| K₂CO₃ / Cs₂CO₃ | DMF / MeCN | Alkyl Halide | RT to 80 | Effective, milder conditions. Cs₂CO₃ is often more efficient. | [6][9] |
| KOH (excess) | Toluene/H₂O | Alkyl Halide | RT to 60 | Phase-Transfer Catalysis (PTC) conditions. Good for scalability. | [6] |
| DBU (cat.) | DMC | Dimethyl Carbonate | 90 - 95 | Specific for methylation. Uses a non-halide alkylating agent. | [11] |
Abbreviations: NaH (Sodium Hydride), K₂CO₃ (Potassium Carbonate), Cs₂CO₃ (Cesium Carbonate), KOH (Potassium Hydroxide), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran), MeCN (Acetonitrile), DMC (Dimethyl Carbonate), RT (Room Temperature).
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride
This protocol is a robust method for achieving high N-selectivity.[4]
-
Setup: Add this compound (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve the indole substrate in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution has completely stopped.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for N-Alkylation
Caption: A decision tree for troubleshooting common N-alkylation issues.
Diagram 2: Competing Reaction Pathways
Caption: Potential alkylation sites on the indole substrate.
Diagram 3: General Experimental Workflow
Caption: A flowchart of the classical N-alkylation experimental procedure.
References
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Analytical techniques for detecting impurities in Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Byproducts of the synthesis: These can include isomers, incompletely reacted intermediates, or products from side reactions. For instance, in syntheses like the Fischer indole synthesis, various related indole structures can be formed.[1][2]
-
Degradation products: Indole compounds can be susceptible to oxidation, especially when exposed to light and air, which may result in a pinkish hue.[3] Hydrolysis of the ethyl ester group to the corresponding carboxylic acid is another potential degradation pathway.
-
Residual solvents: Solvents used during synthesis and purification steps may be present in the final product.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for separating and quantifying non-volatile organic impurities.[4][5] A reverse-phase method is typically employed.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation of unknown impurities and for quantifying impurities without the need for a specific reference standard for each impurity.[8][9][10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of MS, making it invaluable for identifying unknown impurities.
Q3: Can I quantify impurities without having their reference standards?
A3: Yes, to some extent. Quantitative NMR (qNMR) is a primary method that allows for the quantification of impurities without a specific reference standard for each one.[8][9][10][11][12] In HPLC-UV, if the impurities have a similar UV response to the main compound, an area percent calculation can provide an estimate. However, for accurate quantification, determining the Relative Response Factor (RRF) for each impurity is recommended. qNMR can be used to determine these RRFs.[8]
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload. 4. Presence of active sites on the stationary phase. | 1. Replace the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Use a mobile phase additive (e.g., triethylamine) to block active silanol groups. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column not properly equilibrated. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. 4. Check for leaks in the system and ensure the pump is delivering a constant flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program. 3. Extend the run time or include a gradient flush at the end of each run to elute strongly retained compounds. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump. 2. Contaminated detector cell. 3. Mobile phase not properly mixed or degassed. 4. Lamp in the detector is failing. | 1. Purge the pump and detector to remove air bubbles. 2. Flush the detector cell with a strong solvent. 3. Degas the mobile phase using an online degasser or by sonication. 4. Replace the detector lamp. |
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | 1. Injection issue (e.g., clogged syringe). 2. Leak in the GC inlet. 3. Incorrect oven temperature program. 4. MS detector not turned on or not tuned. | 1. Check and clean or replace the syringe. 2. Perform a leak check on the inlet. 3. Verify the oven temperature program is appropriate for the analytes. 4. Ensure the MS is on and has been recently tuned. |
| Peak Tailing | 1. Active sites in the GC liner or column. 2. Column contamination. 3. Sample is too polar for the column. | 1. Use a deactivated liner and/or perform a column conditioning. 2. Bake out the column at a high temperature (within its limits). 3. Consider derivatization of the sample to make it less polar. |
| Poor Resolution | 1. Inappropriate temperature program (ramps too fast). 2. Column is overloaded. 3. Incorrect carrier gas flow rate. | 1. Optimize the temperature program with slower ramp rates. 2. Dilute the sample or inject a smaller volume. 3. Check and adjust the carrier gas flow rate. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This method is a starting point for the analysis of this compound and its non-volatile impurities. Method optimization and validation are required.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). A reverse phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid has been reported; for MS compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 30% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This general method can be adapted for the analysis of residual solvents and other volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-550
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.
Quantitative Data Summary
The following tables provide typical performance characteristics for the described analytical techniques. These values are illustrative and will need to be determined for the specific method and instrument used.
Table 1: HPLC-UV Method Performance (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Performance for Volatiles (Illustrative)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ppm |
| Limit of Quantification (LOQ) | 0.3 - 3 ppm |
| Linearity (r²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: HPLC troubleshooting decision tree.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole [webbook.nist.gov]
- 8. enovatia.com [enovatia.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of the Japp-Klingemann Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the Japp-Klingemann reaction as a key step in the synthesis of substituted indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Japp-Klingemann and subsequent Fischer indole synthesis, presented in a question-and-answer format.
Question 1: Why is the yield of my Japp-Klingemann reaction consistently low?
Answer:
Low yields in the Japp-Klingemann reaction can stem from several factors related to the two main stages: diazotization of the aniline and the subsequent coupling reaction.
-
Incomplete Diazotization: The formation of the aryl diazonium salt is critical and highly temperature-sensitive.
-
Solution: Ensure the temperature is maintained between 0-5 °C throughout the addition of sodium nitrite.[1] An excess of nitrous acid can lead to unwanted side reactions; it's recommended to use a slight excess of sodium nitrite (e.g., 1.05 equivalents) and to add it slowly beneath the surface of the reaction mixture to minimize decomposition.[2]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts, particularly those with electron-donating substituents, can be unstable.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling step.[2] For particularly unstable salts, consider isolating them as tetrafluoroborate salts, which are more stable.
-
-
Inefficient Coupling: The coupling of the diazonium salt with the β-keto-ester or β-keto-acid is pH-sensitive.
-
Solution: The reaction generally requires mildly acidic to neutral conditions to facilitate the formation of the enolate for the nucleophilic attack. The use of a buffer, such as sodium acetate, is common to maintain the optimal pH.[1]
-
-
Substrate-Specific Issues: Anilines with strong electron-donating groups can be poor substrates for diazotization, leading to tarry byproducts.[2] Conversely, highly electron-deficient anilines can result in a less electrophilic diazonium salt, slowing down the coupling reaction.
-
Solution: For electron-rich anilines, running the diazotization at a lower temperature (e.g., -15 °C) may improve stability.[2] For electron-deficient systems, a longer reaction time for the coupling step might be necessary.
-
Question 2: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer:
Side product formation is a common issue, often leading to complex purification.
-
Formation of Azo Compounds: Under certain conditions, the intermediate azo compound may be stable and fail to convert to the desired hydrazone.[3]
-
Solution: Adjusting the pH or temperature after the initial coupling can promote the necessary hydrolysis and rearrangement. In some cases, a change in solvent or the use of a stronger base might be required to facilitate the conversion.[3]
-
-
Tar and Polymeric Byproducts: The strongly acidic conditions, particularly in the subsequent Fischer indole synthesis step, can lead to the formation of intractable tars.[4]
-
Solution: Careful control of temperature and the choice of a milder acid catalyst (e.g., p-toluenesulfonic acid instead of polyphosphoric acid) can mitigate tar formation.[5] A one-pot procedure where the hydrazone is generated and cyclized in situ without isolation can sometimes reduce byproduct formation.[6]
-
-
Regioisomers in Fischer Indole Synthesis: When using unsymmetrical ketones in the Fischer indole synthesis step, a mixture of regioisomeric indoles can be formed.[5]
-
Solution: The choice of acid catalyst can influence the regioselectivity. Experimenting with different Brønsted or Lewis acids is recommended.[5] In some cases, steric hindrance on the ketone or electronic effects on the phenylhydrazine can direct the cyclization to favor one isomer.
-
Question 3: My purification by silica gel chromatography is proving difficult. What are some alternative purification strategies?
Answer:
Purification of indoles can be challenging due to the presence of polar byproducts.
-
Initial Work-up: A thorough aqueous work-up is crucial.
-
Solution: After the reaction, a wash with a saturated sodium bicarbonate solution or other aqueous base can help remove acidic impurities and byproducts.[4]
-
-
Alternative Chromatography:
-
Solution: If silica gel chromatography is ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.[4]
-
-
Recrystallization:
-
Solution: If your final indole product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[4]
-
-
Distillation:
-
Solution: For volatile indole products, distillation under reduced pressure may be a viable purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Japp-Klingemann reaction?
A1: The reaction proceeds in several steps:
-
Deprotonation of a β-keto-acid or β-keto-ester by a base to form an enolate.[7]
-
Nucleophilic attack of the enolate on an aryl diazonium salt to form an azo compound.[7]
-
Hydrolysis of the ester or decarboxylation of the acid, followed by a proton transfer, yields the final hydrazone product.[7][8]
Q2: How does the Japp-Klingemann reaction lead to indole synthesis?
A2: The hydrazone product of the Japp-Klingemann reaction is a key intermediate for the Fischer indole synthesis.[7][8] The hydrazone is heated in the presence of a strong acid (Brønsted or Lewis acid) to induce cyclization and formation of the indole ring system.[5][9]
Q3: Are there modern refinements to the classical Japp-Klingemann/Fischer indole synthesis?
A3: Yes, several refinements aim to improve yields, reduce side products, and enhance the reaction's scope. These include:
-
One-Pot Procedures: Combining the Japp-Klingemann reaction and the Fischer indole synthesis into a single pot without isolating the intermediate hydrazone can improve efficiency and overall yield.[6][10]
-
Alternative Catalysts: While traditional methods use strong acids like sulfuric acid or polyphosphoric acid, modern variations explore a range of Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and milder Brønsted acids (e.g., p-toluenesulfonic acid) to improve selectivity and reduce decomposition.[5]
-
Use of Stable Diazonium Salts: The use of more stable diazonium salts, such as arenediazonium tosylates, can offer advantages in terms of handling and operational simplicity.[10]
Q4: How do electron-donating or electron-withdrawing groups on the aniline precursor affect the reaction?
A4: Substituents on the aniline ring can have a significant impact:
-
Electron-Donating Groups (EDGs): EDGs can make the initial aniline more susceptible to side reactions during diazotization, potentially leading to lower yields of the diazonium salt.[2] However, they can stabilize the intermediate iminylcarbocation in the Fischer indole step, which in some cases can favor competing side reactions over the desired cyclization.
-
Electron-Withdrawing Groups (EWGs): EWGs can deactivate the aniline, making diazotization slower. The resulting diazonium salt is more electrophilic, which can be beneficial for the coupling step. In the Fischer indole step, EWGs can sometimes make the cyclization more difficult, requiring harsher conditions.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of substituted indoles via the Japp-Klingemann/Fischer indole pathway, highlighting the impact of different catalysts and conditions.
| Starting Aniline | β-Keto-ester/acid | Fischer Indolization Catalyst | Solvent | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | HCl / Acetic Acid | Ethanol | Not specified | [1] |
| 4-Nitrophenol | 4-Benzyloxybutanal | Not specified | Not specified | 60% (for hydrazone) | [5] |
| 2,6-Dinitroaniline | Pentane-2,4-dione | Hydrochloric Acid | Aqueous | Mixture of products | [11] |
| Substituted Anilines | Ethyl 2-methyl-3-oxobutanoate | Ethanolic HCl | Ethanol | Good to high yields | [3] |
| N-substituted anilines | α-Diketones | Pd(dppf)Cl₂ | Not specified | 4-94% | [12] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Ethyl Pyruvate Phenylhydrazone and subsequent Indole Formation
This protocol is a standard two-step procedure involving the isolation of the hydrazone intermediate.
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.[1]
Part B: Japp-Klingemann Coupling
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification of Hydrazone
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude ethyl pyruvate phenylhydrazone by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone.[1]
Part D: Fischer Indole Synthesis
-
Dissolve the purified phenylhydrazone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂).
-
Heat the mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully neutralize it with an aqueous base.
-
Extract the indole product with an organic solvent, wash the organic layer, dry it, and purify by chromatography or recrystallization.[4]
Protocol 2: One-Pot Synthesis of Substituted Indazoles via a Modified Japp-Klingemann Reaction
This protocol exemplifies a modern, one-pot refinement.
-
Dissolve the substituted aniline (8 mmol) and p-toluenesulfonic acid monohydrate (12 mmol) in ethyl acetate (50 mL).
-
Stir the resulting suspension of the anilinium tosylate for 10 minutes.
-
Add iso-propyl nitrite (24 mmol) in one portion to form the arenediazonium tosylate.[10]
-
In a separate flask, prepare a solution of the appropriate β-keto-ester (e.g., phenyl keto esters, 8 mmol) and a base (e.g., DBU or pyrrolidine) in a suitable solvent.
-
Add the freshly prepared diazonium tosylate solution to the β-keto-ester solution and stir at the appropriate temperature until the reaction is complete (monitored by TLC).
-
The cyclization to the indazole occurs in the same pot.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification of the final product.[10]
Mandatory Visualization
Caption: Workflow of the refined Japp-Klingemann indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. Japp klingemann reaction | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
Validation & Comparative
Unambiguous Structural Verification of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of bioactive compounds.
The definitive confirmation of a chemical structure is a critical step in chemical synthesis and drug discovery. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for unambiguous determination of its solid-state atomic arrangement. This guide compares the data obtained from X-ray crystallography with that from spectroscopic methods for the structural elucidation of indole derivatives, using closely related compounds to this compound as illustrative examples.
Comparative Analysis of Structural Data
The following table summarizes the type of structural information obtained from each method. While a direct crystal structure for this compound is not publicly available, data for the closely related 5-methoxy-1H-indole-2-carboxylic acid and ethyl 1H-indole-2-carboxylate are presented to exemplify the detailed parameters derived from X-ray crystallography. This is contrasted with the spectroscopic data typically used for structural confirmation.
| Parameter | X-ray Crystallography (5-methoxy-1H-indole-2-carboxylic acid)[1][2][3] | Spectroscopic Methods (Typical for Indole Derivatives) |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/c | Not Applicable |
| Unit Cell Dimensions | a = 4.0305(2) Å, b = 13.0346(6) Å, c = 17.2042(9) Å, β = 91.871(5)° | Not Applicable |
| Molecules per Unit Cell (Z) | 4 | Not Applicable |
| Bond Lengths & Angles | Precise, sub-angstrom accuracy | Inferred from chemical shifts and coupling constants (NMR) |
| Intermolecular Interactions | Detailed information on hydrogen bonding and packing | Inferred from concentration-dependent NMR studies |
| ¹H NMR (DMSO-d₆) | Not Applicable | δ 12.63 (s, 1H, NH), 8.73 (s, 1H, Ar-H), 8.14 (d, 1H, Ar-H), 7.61 (d, 1H, Ar-H), 7.44 (s, 1H, Ar-H), 4.38 (q, 2H, OCH₂CH₃), 1.36 (t, 3H, OCH₂CH₃)[4] |
| ¹³C NMR (DMSO-d₆) | Not Applicable | δ 160.6, 141.5, 140.0, 130.8, 125.9, 119.7, 119.4, 113.2, 110.1, 61.0, 14.2[4] |
| IR (cm⁻¹) | Correlated with vibrational modes in the solid state | Typically shows N-H, C=O, C-O, and aromatic C-H stretching |
| Mass Spectrometry (ESI-HRMS) | Not Applicable | m/z calculated and found for [M-H]⁻[4] |
Experimental Protocols
X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray diffraction involves a multi-step process. The workflow for this technique is outlined below.
A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution. This crystal is then mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using computational methods and refined to obtain the final atomic coordinates and molecular geometry.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet. The spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often obtained using techniques like electrospray ionization (ESI). The sample is dissolved in a suitable solvent and infused into the mass spectrometer to determine the accurate mass-to-charge ratio (m/z) of the molecular ion, which confirms the elemental composition.
Conclusion
While spectroscopic techniques like NMR, IR, and MS are indispensable for the routine characterization and confirmation of the synthesis of this compound, they provide indirect information about the molecular structure. X-ray crystallography, in contrast, offers direct and unequivocal evidence of the atomic connectivity, stereochemistry, and intermolecular interactions in the solid state. For drug development and materials science, where precise knowledge of the three-dimensional structure is crucial, X-ray crystallography is the definitive analytical method. The combination of both spectroscopic and crystallographic data provides the most comprehensive structural validation of a novel compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. Due to the limited publicly available data on the specific biological functions of this compound, this analysis focuses on structurally similar indole derivatives with known anticancer, antiviral, and neuroprotective properties. The presented data, derived from various experimental studies, offers insights into the potential therapeutic applications of this class of compounds.
I. Comparison of Biological Activities
The indole scaffold is a "privileged structure" in medicinal chemistry, known to be a key component in a multitude of biologically active compounds.[1][2] Modifications to the indole ring, such as the methoxy groups at the 5 and 6 positions and the ethyl carboxylate at the 2-position, can significantly influence the pharmacological profile. Below is a summary of the biological activities of various indole derivatives that share structural similarities with this compound.
Table 1: Quantitative Comparison of Biological Activities of Indole Derivatives
| Compound/Derivative | Biological Activity | Assay System | Measured Potency (IC₅₀/EC₅₀) |
| Anticancer Activity | |||
| 1-(3',4',5'-trimethoxyphenyl)-3-(2'-methoxycarbonyl-6-methoxy-1H-indolyl)-2-propen-1-one (Compound 9e) | Antiproliferative | HeLa, HT29, MCF-7 Cancer Cell Lines | IC₅₀: 0.37 µM (HeLa), 0.16 µM (HT29), 0.17 µM (MCF-7)[3] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (Compound 3g) | Antiproliferative | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 Cancer Cell Lines | IC₅₀: 2.94 µM (MCF-7), 1.61 µM (MDA-MB-231), 6.30 µM (A549), 6.10 µM (HeLa), 0.57 µM (A375), 1.69 µM (B16-F10)[4] |
| Indole-2-carboxamide derivative (LG25) | Antiproliferative | Triple-Negative Breast Cancer (TNBC) Cells | Dose-dependent reduction in viability[5] |
| N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (Compound 6i) | Cytotoxicity | MCF-7 Cancer Cell Line | IC₅₀: 6.10 ± 0.4 μM[6] |
| N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (Compound 6v) | Cytotoxicity | MCF-7 Cancer Cell Line | IC₅₀: 6.49 ± 0.3 μM[6] |
| Antiviral Activity | |||
| Indole-2-carboxylate derivative (Compound 8f) | Anti-Coxsackie B3 Virus | Cytopathic Effect (CPE) Inhibitory Assay | SI value: 17.1[7] |
| Indole-2-carboxylate derivative (Compound 14f) | Anti-Influenza A Virus | Cytopathic Effect (CPE) Inhibitory Assay | IC₅₀: 7.53 µmol/L[7] |
| 5,6-dihydroxyindole carboxamide derivative (Compound II) | Anti-HIV-1 Integrase | In vitro assay | IC₅₀ = 1.4 μM[1][7] |
| 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative (Compound 3) | Anti-HCV (gt 1b and 2a) | Cell-based assay | EC₅₀: 7.9 μM (gt 1b), 2.6 μM (gt 2a)[8] |
| Neuroprotective Activity | |||
| Indole-phenolic compounds | Antioxidant, Cytoprotective | SH-SY5Y cells (Aβ(25-35) induced toxicity) | ~25% increase in cell viability[9] |
| Nauclediol (Monoterpenoid indole alkaloid) | Cholinesterase Inhibition | In vitro enzyme assay | IC₅₀: 15.429 µM (AChE), 8.756 µM (BChE)[10] |
| Fascaplysin derivatives (23a and 23b) | Neuroprotection | H₂O₂-induced neurotoxicity in vitro | Effective in the nanomolar range[11] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; SI: Selectivity Index.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the anticancer and antiviral activities of investigational compounds.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[3]
1. Cell Preparation:
-
Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Harvest cells during their exponential growth phase.
-
Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of medium.[3]
-
Include wells with medium only to serve as a blank control.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following the treatment period, carefully aspirate the medium.[3]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[3]
4. Formazan Solubilization:
-
For adherent cells, carefully aspirate the MTT solution.[3] For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[3]
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[3]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Antiviral Activity: In Vitro Cytopathic Effect (CPE) Reduction Assay
This protocol describes a general method to evaluate the ability of a compound to inhibit virus-induced cell death.[4]
1. Cell and Virus Preparation:
-
Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.[4]
-
Prepare a stock solution of the virus to be tested.
2. Compound Dilution and Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium with reduced serum (e.g., 2% FBS).[4]
-
Add the diluted compounds to the cell monolayers in triplicate.[4]
-
Include untreated infected cells (virus control) and untreated uninfected cells (cell control) on each plate.[4]
-
A known active antiviral drug should be tested in parallel as a positive control.[4]
3. Virus Inoculation:
-
Inoculate the wells (except for the cell control and toxicity control wells) with a predetermined amount of virus.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show more than 80% cytopathic effect (CPE).[4]
4. Quantification of Cell Viability:
-
Cell viability can be determined using a stain such as neutral red.[4]
-
After staining, the dye is extracted, and the absorbance is measured spectrophotometrically (e.g., at 540 nm).[4]
5. Data Analysis:
-
The 50% effective concentration (EC₅₀), the concentration that inhibits viral CPE by 50%, is determined by regression analysis.[4]
-
The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% in uninfected cells, is also determined.[4]
-
The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is used to evaluate the antiviral potential of the compound.[4]
III. Signaling Pathways and Experimental Workflows
The biological effects of indole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some indole-2-carboxamide derivatives have been shown to exert their anticancer effects by modulating the Akt/mTOR/NF-κB signaling pathway.[5]
Akt/mTOR/NF-κB Signaling Pathway in Cancer
The diagram below illustrates a simplified representation of the Akt/mTOR/NF-κB signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by certain indole derivatives can lead to the suppression of tumor growth.
Caption: Akt/mTOR/NF-κB signaling pathway and the inhibitory action of an indole derivative.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate derivatives, offering insights into their potential as anticancer agents. This analysis is supported by experimental data and detailed methodologies for key experiments.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Derivatives of this compound have emerged as a promising class of molecules with potential applications in cancer therapy. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates. This guide synthesizes findings from various studies to elucidate the SAR of these compounds, focusing on their anticancer properties.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the indole ring and modifications of the carboxylate group. The following tables summarize the in vitro cytotoxicity of various indole derivatives against several human cancer cell lines, providing a quantitative basis for SAR analysis.
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C5-position) | R4 (C6-position) | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | H | H | OCH3 | OCH3 | Not Specified | Not Specified | [3] |
| Series 2 | CH3 | H | OCH3 | OCH3 | Not Specified | Not Specified | [3] |
| Compound 2c | Varies | Varies | Disubstituted | Varies | HepG2 | 13.21 ± 0.30 | [4] |
| Compound 3b | Varies | Varies | Disubstituted | Varies | A549 | 0.48 ± 0.15 | [4] |
| Compound 5f | Ursolic acid derivative | H | Varies | Varies | SMMC-7721 | 0.56 ± 0.08 | [5] |
| Compound 5f | Ursolic acid derivative | H | Varies | Varies | HepG2 | 0.91 ± 0.13 | [5] |
| Compound 6i | Thiazolyl-carboxamide | H | H | OCH3 | MCF-7 | 6.10 ± 0.4 | [6] |
| Compound 6v | Thiazolyl-carboxamide | H | H | OCH3 | MCF-7 | 6.49 ± 0.3 | [6] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | MCF-7 | 2.94 ± 0.56 | [7][8] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | MDA-MB-231 | 1.61 ± 0.004 | [7][8] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | A549 | 6.30 ± 0.30 | [7][8] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | HeLa | 6.10 ± 0.31 | [7][8] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | A375 | 0.57 ± 0.01 | [7][8] |
| Compound 3g | 3,4,5-trimethoxyphenyl | H | H | Substituted | B16-F10 | 1.69 ± 0.41 | [7][8] |
Key Structure-Activity Relationship Insights
The biological activity of these indole derivatives is intricately linked to their structural features. The following diagram illustrates the general SAR findings based on available data.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different synthetic routes to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the indole scaffold being a privileged structure in a myriad of pharmacologically active compounds. Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a key intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of the efficacy of different synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most common synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Overall Yield | Purity | Scalability |
| Hemetsberger-Knittel Synthesis | 3,4-Dimethoxybenzaldehyde, Ethyl azidoacetate | Sodium ethoxide, Toluene | ~24 hours | High (~70-90%) | High | Good |
| Reissert Synthesis | 1,2-Dimethoxy-4-methyl-5-nitrobenzene, Diethyl oxalate | Potassium ethoxide, Zinc, Acetic acid | ~48 hours | Moderate (~40-50%) | Good | Moderate |
| Leimgruber-Batcho Synthesis | 1,2-Dimethoxy-4-methyl-5-nitrobenzene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Raney Nickel, Hydrazine | ~12-24 hours | High (often >80%) | High | Excellent |
| Fischer Indole Synthesis | 3,4-Dimethoxyphenylhydrazine, Ethyl pyruvate | Acid catalyst (e.g., H₂SO₄, PPA) | ~4-8 hours | Variable (can be low due to side products) | Moderate to Low | Moderate |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Hemetsberger-Knittel Synthesis Workflow.
Caption: Reissert Synthesis Workflow.
Caption: Leimgruber-Batcho Synthesis Workflow.
Caption: Fischer Indole Synthesis Workflow.
Detailed Experimental Protocols
Hemetsberger-Knittel Synthesis
This route is often favored for its high yields and clean reaction profile.[1]
Step 1: Synthesis of Ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate
-
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in absolute ethanol) at 0 °C, add a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) and ethyl azidoacetate (1.1 equivalents) in absolute ethanol dropwise.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate (1 equivalent) in toluene.
-
Heat the solution to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure indole.
Reissert Synthesis
A classical and reliable method for the synthesis of indole-2-carboxylates.
Step 1: Synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)-2-oxopropanoate
-
To a solution of potassium ethoxide (prepared from 1.1 equivalents of potassium in absolute ethanol), add a solution of 1,2-dimethoxy-4-methyl-5-nitrobenzene (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
The precipitated potassium salt is filtered, washed with ethanol and diethyl ether, and then dried.
Step 2: Synthesis of this compound
-
Suspend the potassium salt (1 equivalent) in a mixture of acetic acid and ethanol.
-
Add activated zinc dust (5-10 equivalents) portion-wise while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of celite and wash the residue with ethanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between water and ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Leimgruber-Batcho Synthesis
Known for its high efficiency and scalability, making it suitable for industrial applications.[2]
Step 1: Synthesis of 1-(2-(4,5-dimethoxy-2-nitrophenyl)vinyl)pyrrolidine
-
A mixture of 1,2-dimethoxy-4-methyl-5-nitrobenzene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equivalents), and pyrrolidine (1.5 equivalents) in DMF is heated at 100-110 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated enamine is filtered, washed with water, and dried.
Step 2: Synthesis of this compound
-
A solution of the enamine (1 equivalent) in a suitable solvent (e.g., methanol, ethyl acetate) is treated with a reducing agent such as Raney nickel and hydrazine hydrate, or hydrogen gas with a palladium catalyst.
-
The reaction is typically carried out at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The catalyst is filtered off, and the filtrate is concentrated.
-
The residue is then taken up in a solvent and treated with an acid catalyst to effect cyclization to the indole.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Fischer Indole Synthesis
A classic and versatile method, but it can be prone to side reactions with certain substituted phenylhydrazines.[3][4]
-
A mixture of 3,4-dimethoxyphenylhydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) is stirred in a suitable solvent (e.g., ethanol, acetic acid).
-
An acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is added, and the mixture is heated to reflux for 4-8 hours.
-
The reaction mixture is cooled and neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography is often necessary to separate the desired product from potential regioisomeric and other side products.
Efficacy Comparison and Recommendations
-
For high yield and purity , the Hemetsberger-Knittel synthesis is an excellent choice, particularly for laboratory-scale synthesis where the handling of azides can be managed safely. The starting materials are commercially available, and the reaction is generally high-yielding.
-
The Leimgruber-Batcho synthesis is highly recommended for its efficiency, scalability, and high yields . It is a robust method that is well-suited for both academic and industrial settings.
-
The Reissert synthesis is a viable option, though it may involve longer reaction times and produce moderate yields. Its classical nature and well-established procedures make it a reliable choice.
-
The Fischer indole synthesis , while a cornerstone of indole chemistry, should be approached with caution for this specific target molecule due to the potential for the formation of undesired side products arising from the methoxy substituents.[4] Careful optimization of the acid catalyst and reaction conditions would be necessary to achieve a satisfactory yield of the desired 5,6-dimethoxy isomer.
References
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Derivatives: In Vitro and In Vivo Evaluation
This guide provides a comparative analysis of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate derivatives and related indole compounds based on available preclinical data. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of this class of compounds against various therapeutic targets. While direct and comprehensive in vivo data for this compound derivatives remains limited in publicly accessible literature, this guide synthesizes findings from structurally similar indole-2-carboxylate derivatives to offer a comparative perspective on their potential.
Executive Summary
Indole-2-carboxylate derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Various substitutions on the indole ring have led to the development of potent inhibitors for targets implicated in cancer, neurodegenerative diseases, and metabolic disorders. This guide focuses on the comparative evaluation of these derivatives, with a particular interest in the potential of this compound analogs. The compiled data highlights the promise of this chemical class and underscores the need for further in vivo studies to validate their therapeutic potential.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the in vitro activity of various indole-2-carboxylate derivatives against key biological targets. These tables are compiled from multiple studies to provide a comparative overview.
Table 1: Anticancer Activity of Indole-2-carboxamide Derivatives against Tyrosine Kinases
| Compound ID | Substitution | Target Kinase | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference Compound | Reference GI50 (µM) |
| 5d | 5-Chloro, N-phenethyl-morpholino | EGFR | 89 ± 6 | MCF-7 | - | Erlotinib | - |
| 5e | 5-Chloro, N-phenethyl-2-methylpyrrolidinyl | EGFR | 93 ± 8 | MCF-7 | - | Erlotinib | - |
| 5j | 5-Chloro, N-phenethyl-4-methylpiperazinyl | EGFR | 98 ± 8 | MCF-7 | - | Erlotinib | - |
| 5e | 5-Chloro, N-phenethyl-2-methylpyrrolidinyl | CDK2 | 13 | MCF-7 | 0.95 | Dinaciclib | - |
| 5k | 5-Chloro, N-phenethyl-4-hydroxypiperidinyl | CDK2 | 19 | MCF-7 | 1.15 | Doxorubicin | 1.10 |
| Va | 5-Chloro, N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) | EGFR | 71 ± 6 | - | - | Erlotinib | - |
| Va | 5-Chloro, N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) | BRAFV600E | 77 | - | - | Erlotinib | - |
| Va | 5-Chloro, N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl) | VEGFR-2 | - | - | - | - | - |
Data synthesized from multiple sources focusing on indole-2-carboxamide derivatives, which are closely related to the ethyl carboxylate series.[1][2][3]
Table 2: GSK-3β Inhibitory Activity of Ethyl 2-Carboxylate-5-monosubstituted-1H-indole Derivatives
| Compound ID | 5-Position Substitution | IC50 (µM) |
| Aii1 | -H | 0.041 |
| Aii2 | -Cl | 0.032 |
| Aii3 | -Br | 0.040 |
| Aii11 | -NO2 | 0.011 |
Data from a study on 5-monosubstituted indole-2-carboxylates highlights the potential for potent enzyme inhibition within this chemical class.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of indole-2-carboxylate derivatives.
In Vitro Kinase Inhibition Assay (EGFR, CDK2)
The inhibitory activity of the compounds against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) is a primary determinant of their anticancer potential.
Methodology:
-
Assay Principle: The assays are typically performed using a luminescence-based or fluorescence-based method that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates kinase activity, and the inhibition is measured by the restoration of the signal in the presence of the test compound.
-
Procedure:
-
Recombinant human EGFR or CDK2 enzyme is incubated with the substrate (a specific peptide) and ATP in a reaction buffer.
-
Test compounds are added at varying concentrations to determine the dose-dependent inhibition.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
A detection reagent (e.g., Kinase-Glo®) is added to stop the kinase reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are calculated by fitting the dose-response data to a sigmoidal curve.[1]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds on cancer cell lines is a key indicator of their potential as anticancer agents.
Methodology:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Procedure:
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The GI50 (Growth Inhibition 50) values, the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[5]
In Vitro GSK-3β Inhibition Assay
Glycogen synthase kinase-3β (GSK-3β) is a key target in neurodegenerative diseases and other conditions.
Methodology:
-
Assay Principle: A luminescence-based assay is used to measure the activity of GSK-3β. The assay quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
Recombinant GSK-3β is incubated with a substrate peptide and ATP.
-
Test compounds are added at different concentrations.
-
The reaction mixture is incubated to allow the kinase reaction to proceed.
-
A kinase detection reagent is added to terminate the reaction and generate a luminescent signal proportional to the amount of ATP remaining.
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: Experimental workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
The available data on indole-2-carboxylate derivatives demonstrate their significant potential as therapeutic agents, particularly in oncology. The structural modifications on the indole scaffold have yielded compounds with potent inhibitory activity against key cancer-related kinases such as EGFR and CDK2. While direct in vitro and in vivo data for this compound derivatives are not extensively reported, the promising results from structurally similar compounds warrant further investigation into this specific subclass.
Future research should focus on:
-
Synthesis and Screening: A focused library of this compound derivatives should be synthesized and screened against a panel of relevant biological targets.
-
In Vivo Evaluation: Promising candidates from in vitro studies must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Direct Comparison: Head-to-head studies comparing the novel derivatives with standard-of-care drugs are essential to determine their therapeutic advantage.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives, providing a comparative context based on the current state of knowledge for the broader class of indole-2-carboxylates.
References
- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate and its Analogs in Kinase and Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Analogs and Alternative Compounds in Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and Anticancer Cytotoxicity Assays.
This guide provides a comparative performance benchmark of ethyl indole-2-carboxylate derivatives, with a focus on analogs of this compound, against other chemical entities in two key biological assays: Glycogen Synthase Kinase-3β (GSK-3β) inhibition and anticancer cytotoxicity. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes performance data from closely related monosubstituted ethyl 1H-indole-2-carboxylate derivatives to provide a valuable comparative context for researchers exploring this chemical scaffold.
I. Comparative Analysis of GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. The following table summarizes the in vitro GSK-3β inhibitory activity of several ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives, providing a baseline for assessing the potential of this scaffold.
Table 1: In Vitro GSK-3β Inhibitory Activity of Ethyl 2-Carboxylate-5-monosubstituted 1H-indole Derivatives
| Compound | Substitution at 5-position | IC50 (µM) |
| Ethyl 1H-indole-2-carboxylate | -H | >100 |
| Ethyl 5-bromo-1H-indole-2-carboxylate | -Br | 2.12 |
| Ethyl 5-chloro-1H-indole-2-carboxylate | -Cl | 2.34 |
| Ethyl 5-fluoro-1H-indole-2-carboxylate | -F | 3.16 |
| Ethyl 5-nitro-1H-indole-2-carboxylate | -NO2 | 1.89 |
| Ethyl 5-methyl-1H-indole-2-carboxylate | -CH3 | 2.87 |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | -OCH3 | 2.54 |
Data sourced from a study on substituted indole derivatives as potential GSK-3β inhibitors. The IC50 values were determined using a luminance-based kinase assay.
Table 2: Comparative In Vitro Inhibitory Activity of Other Known GSK-3β Inhibitors
| Compound | Chemical Class | IC50 (nM) for GSK-3β |
| CHIR-99021 | Aminopyrimidine | 6.7 |
| SB-216763 | Arylindolemaleimide | 34 |
| Tideglusib | Thiadiazolidinone | 60 |
| Kenpaullone | Indolo[3,2-d][1]benzazepin-6(5H)-one | 150 |
Note: These values are provided for comparative purposes and were determined in various in vitro kinase assays. Direct comparison of absolute values across different studies should be made with caution.
II. Comparative Analysis of Anticancer Activity
Indole derivatives are a well-established class of compounds with significant potential in anticancer drug discovery. Their mechanism of action often involves the modulation of key signaling pathways controlling cell proliferation and apoptosis. This section presents a comparative overview of the cytotoxic effects of various indole-2-carboxylate and indole-2-carboxamide derivatives against the MCF-7 human breast cancer cell line.
Table 3: In Vitro Cytotoxicity of Indole Derivatives Against MCF-7 Cancer Cell Line
| Compound | IC50 (µM) |
| Indole-2-carboxylic acid dinuclear copper(II) complex | 5.69 |
| A specific indole-2-carboxamide derivative (5e) | 0.80 |
| Another indole-2-carboxamide derivative (5d) | 1.00 |
| Reference Drug | |
| Doxorubicin | ~0.06 - 0.90 |
| Cisplatin | ~1 - 3.5 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. These values were determined using the MTT assay after 48-72 hours of treatment. Data for indole derivatives and reference drugs are compiled from multiple sources and should be considered as representative examples.[2][3]
III. Experimental Protocols
A. In Vitro GSK-3β Kinase Assay (Luminance-based)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against GSK-3β using a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminance-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the GSK-3β enzyme and substrate peptide to the desired concentrations in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound solution to the wells of the microplate.
-
Add 10 µL of the diluted GSK-3β enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
IV. Signaling Pathway and Experimental Workflow Diagrams
Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of GSK-3β.
Experimental Workflow for In Vitro GSK-3β Inhibition Assay
Caption: Workflow for a luminescence-based in vitro GSK-3β kinase inhibition assay.
Experimental Workflow for Anticancer Cytotoxicity (MTT) Assay
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
References
- 1. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate with other receptors
A Comparative Guide to the Potential Cross-Reactivity of the Indole-2-Carboxylate Scaffold
Introduction
This guide provides a comparative overview of the potential cross-reactivity of compounds based on the indole-2-carboxylate scaffold. It is intended for researchers, scientists, and drug development professionals. Extensive literature searches for "Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate" did not yield specific data on its receptor binding profile or cross-reactivity. Therefore, this document summarizes the known biological activities of various indole-2-carboxylate and structurally related indole derivatives to provide a predictive comparison of potential off-target interactions for novel compounds within this class. The data presented herein is derived from publicly available research on these related molecules.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of indole-2-carboxylate have demonstrated a wide range of pharmacological activities, highlighting the potential for both therapeutic effects and off-target interactions. Understanding the cross-reactivity profile of this scaffold is crucial for the development of selective and safe drug candidates.
Comparative Receptor Binding and Functional Activity
The following table summarizes the reported biological activities of various indole-2-carboxylate and related indole derivatives across a range of molecular targets. This data illustrates the diverse pharmacology of this chemical class and suggests potential receptors for cross-reactivity screening of novel analogues like this compound.
| Compound Class/Derivative | Primary Target/Activity | Off-Target/Cross-Reactivity | Reference Compound Example | Quantitative Data (IC₅₀/Kᵢ/EC₅₀) |
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) Allosteric Modulators | - | ORG27569 | Kᵢ = 259.3 nM (for a potent analogue) |
| Indole-2-carboxamides | EGFR/CDK2 Dual Inhibitors | - | Derivative 5e | GI₅₀ = 1.05 µM (Panc-1 cells); EGFR IC₅₀ = 93 nM; CDK2 IC₅₀ = 13 nM[2] |
| Indole-2-carboxylic Acids | HIV-1 Integrase Inhibitors | - | Compound 17a | IC₅₀ = 3.11 µM[3] |
| Ethyl 2-Carboxylate-5-monosubstituted 1H-indoles | GSK-3β Inhibitors | - | Compound Aii11 | Data reported as "excellent inhibitory activity"[4] |
| 5,6-Dihydroxyindole | Broad-spectrum antimicrobial | Cytotoxic effects | 5,6-Dihydroxyindole | LC₅₀ = 20.3 µM (Sf9 cells)[5] |
| 5,6-Dimethoxyindole Derivatives | Reactant for synthesis of various inhibitors | - | N-benzyl-N-cyclopropyl-5,6-dimethoxyindole-3-glyoxalamide | Used in synthesis of HIV-1 inhibitors and antitumor agents[6] |
| Substituted Benzyl-1H-indole-2-carbohydrazides | Antiproliferative | - | Compound 4e | Average IC₅₀ = 2 µM (MCF-7, A549, HCT cell lines)[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard methods for assessing receptor binding and functional activity.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound, which can be used to calculate the inhibitory constant (Kᵢ).
-
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand for binding to a receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ), and the test compound at varying concentrations.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
GTPγS Binding Assay
This is a functional assay to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).
-
Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, results in its accumulation, which is proportional to receptor activation.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
For agonist testing, plot the [³⁵S]GTPγS binding against the log of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.
-
For antagonist testing, perform the assay in the presence of a known agonist and varying concentrations of the test compound to determine the antagonist's inhibitory effect.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to cross-reactivity studies.
Caption: Workflow for assessing the cross-reactivity of a test compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5,6-Dimethoxyindole | 14430-23-0 [chemicalbook.com]
- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
The Strategic Advantage of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in Bioactive Molecule Synthesis
In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. The choice of starting material is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the myriad of indole precursors, Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate emerges as a strategically advantageous building block for the synthesis of a diverse range of biologically active molecules. This guide provides an objective comparison of this precursor with other common indole starting materials, supported by experimental data and detailed methodologies.
The primary advantages of utilizing this compound lie in its inherent structural features. The methoxy groups at the 5- and 6-positions are prevalent in numerous natural products and pharmacologically active compounds, offering a readily available scaffold that mimics these bioactive molecules. Furthermore, the ethyl carboxylate group at the 2-position serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Comparative Analysis of Indole Precursors
The selection of an appropriate indole precursor is contingent on the desired substitution pattern of the final molecule, reaction efficiency, and the availability of starting materials. Here, we compare the synthesis of a common indole core using this compound against other well-established indole precursors.
| Precursor | Synthetic Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| This compound | Direct Functionalization (e.g., N-alkylation, amidation) | Alkyl halides, amines, coupling reagents | 85-95% | Pre-installed dimethoxy pattern, versatile C-2 handle, high yields in subsequent modifications. | Multi-step initial synthesis of the precursor itself. |
| 3,4-Dimethoxyphenylhydrazine | Fischer Indole Synthesis | Pyruvic acid or other keto-acids | 60-80% | Convergent synthesis, good for a variety of C-2 and C-3 substituents. | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones. |
| 4,5-Dimethoxy-2-nitrotoluene | Reissert Indole Synthesis | Diethyl oxalate, NaOEt, Zn/CH₃COOH | 70-85% | Good yields for indole-2-carboxylic acids. | Requires reduction of the nitro group, multi-step process. |
| Aniline | Bischler-Möhlau Synthesis | α-haloketone | 40-60% | One-pot synthesis of certain substituted indoles. | Limited to specific substitution patterns, often requires harsh conditions, lower yields. |
Experimental Protocols
Detailed methodologies for key transformations involving this compound and a comparative classical indole synthesis are provided below.
Protocol 1: N-Alkylation of this compound
This protocol details the introduction of an alkyl group at the N-1 position of the indole ring, a common step in the synthesis of many bioactive compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add a solution of potassium hydroxide (1.2 eq) in water.
-
To the resulting mixture, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Protocol 2: Fischer Indole Synthesis of a Dimethoxyindole Derivative
This protocol outlines a classical approach to synthesizing a dimethoxy-substituted indole, for comparison.
Materials:
-
3,4-Dimethoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated sulfuric acid or polyphosphoric acid
Procedure:
-
To a solution of 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq).
-
Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the crude hydrazone, add the acidic catalyst (e.g., polyphosphoric acid) and heat at 80-100 °C for 1-3 hours.
-
Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the indole product.
Visualization of a Relevant Biological Pathway
The 5,6-dimethoxy substitution pattern is a precursor to the 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in the biosynthesis of melanin. The following diagram illustrates the melanogenesis pathway.
Caption: The melanogenesis pathway, highlighting the role of DHICA.
Experimental Workflow for Comparative Synthesis
The following workflow illustrates the comparative synthetic routes to a functionalized dimethoxyindole.
Caption: Comparative synthetic workflows for dimethoxyindoles.
A review of the pharmacological profiles of dimethoxy-substituted indole-2-carboxylates
A comprehensive review of the pharmacological profiles of dimethoxy-substituted indole-2-carboxylates reveals a class of compounds with diverse biological activities, ranging from cannabinoid receptor modulation to potential antioxidant and anticancer effects. This guide synthesizes the available experimental data to provide an objective comparison of their performance and detailed methodologies for key experiments.
Pharmacological Profiles and Structure-Activity Relationships
Dimethoxy-substituted indole-2-carboxylates and their derivatives have been investigated for their interactions with various biological targets. The position of the methoxy groups on the indole ring, as well as other substitutions, significantly influences their pharmacological activity.
Cannabinoid Receptor Modulation
Several studies have explored indole-2-carboxamides, closely related to carboxylates, as allosteric modulators of the cannabinoid 1 (CB1) receptor.[1][2][3] Structure-activity relationship (SAR) studies have shown that methoxy substitution on the indole ring can affect the potency of these compounds. For instance, in a series of 1H-indole-2-carboxamides, methoxy substitution was generally well-tolerated, with compounds displaying moderate potency as CB1 receptor allosteric modulators.[1]
One of the most potent allosteric modulators identified was 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, which demonstrated a high binding cooperativity factor.[2][3] While not a dimethoxy-substituted compound, this highlights the importance of the indole-2-carboxamide scaffold in achieving significant CB1 receptor modulation. The presence of the indole ring is preferred for maintaining high binding affinity to the allosteric site.[2][3]
Glycine Receptor Antagonism
Substituted indole-2-carboxylates have also been identified as potent antagonists at the strychnine-insensitive glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor.[4][5] A quantitative structure-activity relationship (QSAR) analysis suggested that the affinity for this site is influenced by the electronic properties of the substituents on a terminal phenyl ring of a C-3 side chain, with electron-donating groups in the para position increasing affinity.[4] While specific dimethoxy-substituted examples were not the primary focus, this indicates that the electronic effects of methoxy groups could play a role in modulating NMDA receptor activity.
Antioxidant and Other Activities
Research has also pointed towards the antioxidant potential of indole derivatives. A study on 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues found that a derivative with a 3,4-dimethoxyaniline moiety exhibited significant antioxidant activity. Furthermore, the indole scaffold is recognized as a "privileged framework" in drug discovery, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7]
Comparative Data
The following table summarizes the available quantitative data for methoxy-substituted indole derivatives from the reviewed literature. Direct comparative data for a series of dimethoxy-substituted indole-2-carboxylates is limited; therefore, data for related structures are presented to illustrate the impact of methoxy and other substitutions.
| Compound ID | Structure/Substitution | Target | Assay | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference |
| 26 | 5-Methoxy-1H-indole-2-carboxamide derivative | CB1 Receptor | Allosteric Modulation | Moderate Potency | [1] |
| 30 | 6-Methoxy-1H-indole-2-carboxamide derivative | CB1 Receptor | Allosteric Modulation | Moderate Potency | [1] |
| 8 | 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | Glycine/NMDA Receptor | [³H]glycine binding | pKi = 8.5 | [4] |
| IVb | 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid-3,4-dimethoxyaniline | - | DPPH antioxidant assay | IC₅₀ = 57.46 µg/ml | |
| 13 | N-(4-(dimethylamino)phenethyl)-5-chloro-1H-indole-2-carboxamide | CB1 Receptor | Allosteric Modulation | EC₅₀ = 50 nM | [8] |
| 21 | 5-Chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | CB1 Receptor | Allosteric Modulation | EC₅₀ = 90 nM | [8] |
| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | CB1 Receptor | Allosteric Modulation | KB = 167.3 nM | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Synthesis of Indole-2-Carboxylates and Carboxamides
The synthesis of the target compounds generally involves multi-step procedures. A common starting material is a substituted indole-2-carboxylic acid. For example, ethyl 5-chloro-1H-indole-2-carboxylate can be synthesized by refluxing 5-chloro-1H-indole-2-carboxylic acid in a solution of 5% HCl and ethanol.[1] The general synthesis of indole-2-carboxamides involves coupling the corresponding indole-2-carboxylic acid with a desired amine.[9][10]
General Workflow for Indole-2-Carboxamide Synthesis
Caption: General synthetic workflow for indole-2-carboxamides.
Radioligand Binding Assays
Radioligand binding assays are commonly used to determine the affinity of compounds for a specific receptor. For the glycine binding site on the NMDA receptor, [³H]glycine is used to label the site. The assay involves incubating cell membranes expressing the receptor with the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is then measured to determine the inhibitory constant (Ki) of the test compound.[5]
Workflow for Radioligand Binding Assay
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (CAS No. 16382-18-6).
Immediate Safety and Handling Considerations
Prior to disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet, a detailed table of quantitative hazard data cannot be provided. For related indole compounds, hazards can include skin and eye irritation, and potential toxicity if ingested or inhaled. In the absence of specific data, a conservative approach to handling and disposal is required.
| Property | Data |
| CAS Number | 16382-18-6 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Appearance | Light yellow to light brown solid |
| Storage Temperature | 2-8°C |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of waste containing this compound.
1. Waste Identification and Segregation:
- Identify all waste streams containing the compound. This includes unused or expired pure compound, reaction mixtures, contaminated solvents, and solid waste (e.g., weighing paper, pipette tips, gloves).
- Segregate waste into three categories:
- Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing boats.
- Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated solvents (e.g., ethanol, ethyl acetate).
- Liquid Waste (Halogenated): Solutions of the compound in halogenated solvents (e.g., dichloromethane, chloroform).
2. Containerization and Labeling:
- Use separate, clearly labeled, and chemically compatible waste containers for each waste stream.
- The containers must be in good condition and have secure, tight-fitting lids.
- Each container must be labeled with a "Hazardous Waste" tag that includes:
- The full chemical name: "this compound"
- The CAS Number: "16382-18-6"
- A complete list of all other constituents in the container, including solvents, with their approximate percentages.
- The date of accumulation.
3. Storage of Waste:
- Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
- Ensure that incompatible waste types are segregated to prevent accidental reactions.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory.[3][4] Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Gloves should be inspected for tears or holes before use.[4][6] A flame-resistant lab coat is recommended.[5][7] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If working with the powder outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[1] Avoid breathing dust, fumes, or vapors.[1][8] |
| Foot Protection | Closed-toe shoes | Shoes should fully cover the feet to protect against spills and falling objects.[5][7] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]
-
Donning PPE: Put on all required PPE as outlined in Table 1, ensuring a proper fit.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid creating dust. Use appropriate tools, such as a spatula or powder funnel.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]
-
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container for hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The empty container can then be disposed of according to local regulations. |
Chemical Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. westlab.com [westlab.com]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
